molecular formula C4H3BrN2O B1374100 5-Bromo-1H-imidazole-2-carbaldehyde CAS No. 1260876-31-0

5-Bromo-1H-imidazole-2-carbaldehyde

Cat. No.: B1374100
CAS No.: 1260876-31-0
M. Wt: 174.98 g/mol
InChI Key: WLPRJSFHTBGZGK-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1H-imidazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPRJSFHTBGZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716888
Record name 5-Bromo-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260876-31-0
Record name 5-Bromo-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1H-imidazole-2-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physiochemical Profile[1]

5-Bromo-1H-imidazole-2-carbaldehyde is a bifunctional heterocyclic scaffold characterized by its high density of reactive handles. In medicinal chemistry, it serves as a "privileged structure," offering a gateway to trisubstituted imidazoles commonly found in kinase inhibitors (e.g., p38 MAP kinase), anti-infectives, and H3 histamine receptor antagonists.

Nomenclature & Identification[2]
  • Primary CAS Number: 1260876-31-0 (Specific 5-bromo tautomer designation)[1][2][3]

  • Related CAS Numbers: 36085-36-8 (Often references the 4-bromo tautomer or the 4(5)-bromo mixture).

  • IUPAC Name: 5-bromo-1H-imidazole-2-carbaldehyde[1][2]

  • SMILES: C1=C(NC(=N1)C=O)Br

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 174.98 g/mol [4]

Physical Properties Table
PropertyValueNotes
Physical State SolidTypically a pale yellow to tan powder.
Melting Point 145–150 °C (dec.)Varies significantly based on tautomeric purity and hydration.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (

, Hexanes).
pKa (NH) ~10.5The electron-withdrawing aldehyde and bromine increase acidity compared to imidazole (pKa 14.4).
pKa (BH+) ~3.0The pyridine-like nitrogen is less basic due to EWG influence.

Section 2: The Tautomerism Challenge (Expert Insight)

Critical Analysis: As a Senior Scientist, you must recognize that 5-bromo-1H-imidazole-2-carbaldehyde does not exist as a static structure in solution. It exists in rapid equilibrium with its 4-bromo tautomer.

  • The Mechanism: The proton on the pyrrole-like nitrogen (

    
    ) shifts intermolecularly to the pyridine-like nitrogen (
    
    
    
    ).
  • Implication for Synthesis: In unsubstituted systems, the "4-bromo" and "5-bromo" positions are chemically equivalent until the nitrogen is alkylated or protected.

  • Strategic Advice: If you require regiospecificity (e.g., a 5-bromo-1-methyl derivative), you cannot simply methylate the starting material, as this will yield a mixture of 1,4- and 1,5-isomers (often favoring the sterically less hindered 1,4-isomer). You must use a bulky protecting group (e.g., Trityl) or specific cyclization routes to control regiochemistry.

Section 3: Synthetic Routes & Process Optimization

Route A: Electrophilic Bromination (Standard Laboratory Scale)

The most direct access is the bromination of 1H-imidazole-2-carbaldehyde. While elemental bromine (


) can be used, N-bromosuccinimide (NBS) offers better stoichiometry control to prevent over-bromination to the 4,5-dibromo species.
Experimental Protocol: NBS Bromination

Objective: Synthesis of 4(5)-bromo-1H-imidazole-2-carbaldehyde.

  • Setup: Charge a round-bottom flask with 1H-imidazole-2-carbaldehyde (1.0 eq) and dissolve in DMF (10 volumes).

  • Reagent Addition: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition causes exotherms and promotes dibromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by LC-MS (Target M+H: 175/177).

  • Workup: Pour the reaction mixture into ice-water (50 volumes). The product often precipitates.

    • If precipitate forms: Filter, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x), wash combined organics with brine (to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

Route B: Oxidation of (5-bromo-1H-imidazol-2-yl)methanol

For higher purity, avoid the regioselectivity issues of bromination by oxidizing the corresponding alcohol, which is often easier to purify.

  • Reagent: Manganese Dioxide (

    
    ) in refluxing dioxane or chloroform.
    
  • Advantage: Avoids handling free bromine sources;

    
     is mild and chemoselective for allylic/benzylic-type alcohols.
    

Section 4: Reactivity Landscape (The "Warhead" Analysis)

This molecule is a trifunctional scaffold . Understanding the orthogonality of these groups is key to designing successful synthetic campaigns.

The Aldehyde (C2 Position)
  • Reactivity: High. Susceptible to nucleophilic attack.[4][5]

  • Key Transformations:

    • Reductive Amination: Reacts with amines/

      
       to form amine-linked libraries.
      
    • Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain.

    • Henry Reaction: Reaction with nitromethane yields nitro-alkenes, precursors to histamine analogs.

The Bromide (C5 Position)[2][5][7]
  • Reactivity: Moderate to Low (requires activation).

  • Key Transformations:

    • Suzuki-Miyaura Coupling: Forms C-C bonds with aryl boronic acids.

    • Sonogashira Coupling: Introduction of alkynes.[6]

    • Critical Constraint: Palladium catalysts are prone to poisoning by the free imidazole nitrogen. You must protect the NH (e.g., SEM, Boc, THP) before attempting Pd-catalyzed cross-couplings.

The Imidazole Nitrogen (N1 Position)[6][9]
  • Reactivity: Nucleophilic/Acidic.

  • Key Transformations:

    • Alkylation:

      
       reaction with alkyl halides (yields regioisomeric mixtures).
      
    • Protection: Essential for orthogonal functionalization.

Visualization: Reactivity & Workflow

G Start 5-Bromo-1H-imidazole- 2-carbaldehyde Path1 Reductive Amination (Aldehyde) Start->Path1 R-NH2 / NaBH(OAc)3 Path3 N-Alkylation (Imidazole NH) Start->Path3 R-X / Base Protect REQUIRED STEP: N-Protection (SEM/Boc) Start->Protect Prod1 Amine Libraries (Kinase Hinges) Path1->Prod1 Path2 Pd-Catalyzed Coupling (Bromide) Prod2 Biaryl Imidazoles (p38 Inhibitors) Path2->Prod2 Prod3 N-Substituted Scaffolds Path3->Prod3 Protect->Path2 Ar-B(OH)2 / Pd(0)

Caption: Divergent synthetic pathways. Note the critical requirement for N-protection prior to Palladium-catalyzed coupling to prevent catalyst deactivation.

Section 5: Medicinal Chemistry Applications[5]

Kinase Inhibition (p38 MAP Kinase)

The imidazole core acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP. The C2-aldehyde can be converted into bulky hydrophobic groups that occupy the "gatekeeper" pocket of kinases.

  • Mechanism:[6][7][8] The N3 nitrogen accepts a H-bond from the backbone NH of the kinase hinge region.

Anti-Biofilm Agents

Recent studies suggest that imidazole-2-carbaldehyde derivatives inhibit the formation of Staphylococcus aureus biofilms. The aldehyde moiety is believed to interact with bacterial response regulators.

Histamine H3 Antagonists

The 4(5)-bromo-imidazole core serves as a bioisostere for the histamine imidazole, allowing for the construction of rigid analogs that block H3 receptors, useful in treating cognitive disorders.

Section 6: Handling, Stability & Safety[11]

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

Storage & Stability[13]
  • Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids in air. Store under Argon/Nitrogen at 2–8°C.

  • Light Sensitivity: Brominated heterocycles can undergo photolytic debromination. Store in amber vials.

  • Shelf Life: 12 months if stored correctly. Re-test aldehyde purity (NMR/LCMS) before critical steps.

References

  • PubChem. (n.d.). 5-Bromo-1H-imidazole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-1H-imidazole-2-carbaldehyde

The imidazole moiety is a cornerstone in the architecture of numerous biologically active molecules, including natural products and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry. The introduction of a bromine atom and an aldehyde functional group, as in 5-Bromo-1H-imidazole-2-carbaldehyde, offers versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification of its derivatives.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-1H-imidazole-2-carbaldehyde. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-1H-imidazole-2-carbaldehyde, both ¹H and ¹³C NMR spectra are expected to provide distinct and informative signals.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show three key signals: one for the N-H proton of the imidazole ring, one for the C-H proton of the ring, and one for the aldehyde proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Imidazole N-H12.0 - 13.5Broad SingletThe chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. In a non-protic solvent like DMSO-d₆, it is expected to be significantly downfield and broad.
Aldehyde C-H9.5 - 10.0SingletThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
Imidazole C4-H7.5 - 8.0SingletThis proton is on the carbon adjacent to the bromine atom. Its chemical shift will be influenced by the electron-withdrawing nature of both the bromine and the aldehyde group.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Aldehyde C=O180 - 190The carbonyl carbon is typically found in this downfield region.[1]
Imidazole C2145 - 155This carbon is attached to the aldehyde group and is expected to be deshielded.
Imidazole C5110 - 120The carbon atom bearing the bromine atom. The "heavy atom effect" of bromine can influence the chemical shift.
Imidazole C4125 - 135The carbon atom attached to the C4-H proton.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-1H-imidazole-2-carbaldehyde is expected to be characterized by several key absorption bands.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Imidazole)3200 - 3500Broad, MediumThe broadness is due to intermolecular hydrogen bonding.[2]
C-H Stretch (Imidazole)3000 - 3100MediumCharacteristic of aromatic C-H bonds.[2]
C-H Stretch (Aldehyde)2700 - 2850Medium, often two bandsThe presence of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[3]
C=O Stretch (Aldehyde)1680 - 1710StrongThe conjugation with the imidazole ring is expected to lower the stretching frequency compared to a saturated aldehyde.[3][4]
C=N and C=C Stretches (Imidazole)1400 - 1650Medium to StrongThese are characteristic ring stretching vibrations.[2]
C-Br Stretch500 - 650Medium to StrongThe position of this band can be variable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Value Predicted Ion Notes
174/176[M]⁺The molecular ion peak. The presence of a pair of peaks with approximately equal intensity (M and M+2) is a characteristic signature of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5]
145/147[M - CHO]⁺Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes.
95[M - Br]⁺Loss of the bromine radical.
68[C₃H₂N₂]⁺Fragmentation of the imidazole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of 5-Bromo-1H-imidazole-2-carbaldehyde B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H spectrum D->E F Acquire 13C spectrum D->F G Apply Fourier transform E->G F->G H Phase and baseline correct G->H I Reference spectra (TMS) H->I

NMR Spectroscopy Workflow

Protocol:

  • Sample Preparation : Accurately weigh 5-10 mg of 5-Bromo-1H-imidazole-2-carbaldehyde into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform.

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (KBr Pellet Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Grind 1-2 mg of sample with ~100 mg of dry KBr B Place mixture into a pellet press A->B C Apply pressure to form a transparent pellet B->C D Place pellet in the spectrometer's sample holder C->D E Acquire background spectrum D->E F Acquire sample spectrum E->F

IR Spectroscopy Workflow (KBr Pellet)

Protocol:

  • Sample Preparation : In a clean agate mortar, thoroughly grind 1-2 mg of 5-Bromo-1H-imidazole-2-carbaldehyde with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[6] The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[7]

  • Data Acquisition : Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition A Dissolve sample in a volatile solvent (e.g., methanol) B Introduce sample via direct infusion or GC inlet A->B C Ionize sample using a 70 eV electron beam B->C D Separate ions in the mass analyzer C->D E Detect ions and generate mass spectrum D->E

Mass Spectrometry Workflow (EI)

Protocol:

  • Sample Introduction : Dissolve a small amount of 5-Bromo-1H-imidazole-2-carbaldehyde in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) inlet for volatile compounds.

  • Data Acquisition : The sample is vaporized and enters the ion source.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-1H-imidazole-2-carbaldehyde. The expected NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers working with this compound. The characteristic signals and fragmentation patterns outlined herein will aid in the structural confirmation and purity assessment of this important synthetic intermediate and its derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • J&K Scientific. 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 79326-88-8. [Link]

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213.
  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • Ali, T. E., Mahmoud, M. R., Soliman, E. A., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5.
  • Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. (2016, June 7). [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010).
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Chou, T. H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103239.
  • Bristow, A. W., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry, 56(5), e4713.
  • PubChem. 4-bromo-5-propan-2-yl-1H-imidazole-2-carbaldehyde. [Link]

  • Chen, Y. A., et al. (2024).
  • Phillips, B. S. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
  • Semantic Scholar. Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. (2017, November 11). [Link]

  • Supporting Information. General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Morsch, L. A., et al. (2022). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Takhistov, V. V., & Pleshkov, A. T. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • University of Calgary. IR: aldehydes. [Link]

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010).
  • ResearchGate. How to prepare IR samples?. [Link]

  • Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-56.
  • Takhistov, V. V., & Pleshkov, A. T. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

  • University of Warsaw. 5 - IR - spectroscopy. [Link]

  • PubChem. 5-bromo-1H-indazole-3-carbaldehyde. [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

  • Michigan State University. 13-C NMR Chemical Shift Table.pdf. [Link]

  • University of Wisconsin-Madison. C NMR Chemical Shifts (δ, ppm). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). [Link]

  • Elsevier. Reaxys Medicinal Chemistry. [Link]

  • PubChem. 1H-imidazole-2-carbaldehyde. [Link]

  • Lai, Z., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 60.
  • University of Basel. Reaxys | University Library. [Link]

  • Dojahn, J. G., & Witzmann, F. A. (1998). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 9(5), 498–506.
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Sources

Technical Whitepaper: Solubility Profile & Handling of 5-Bromo-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Bromo-1H-imidazole-2-carbaldehyde . This document is structured for application scientists and medicinal chemists requiring high-fidelity data for assay development and synthetic planning.

Executive Summary

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0) is a critical heterocyclic building block used extensively in the synthesis of p38 MAP kinase inhibitors and other imidazole-based therapeutics. Its utility, however, is frequently bottlenecked by its amphoteric nature and poor solubility in standard non-polar solvents.

This guide delineates the optimal solvent systems for this compound, emphasizing the balance between solvation capacity and chemical stability . While Polar Aprotic solvents (DMSO, DMF) offer the highest solubility, they present downstream removal challenges. Conversely, Protic solvents (Alcohols) offer moderate solubility but introduce risks of hemiacetal formation.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the molecular interactions governing the crystal lattice energy.

PropertyValue / DescriptionImpact on Solubility
Molecular Structure Imidazole core with 5-Br and 2-CHOAmphoteric nature; capable of H-bond donation (NH) and acceptance (N, CHO).
LogP (Predicted) ~0.6 – 1.0Moderately lipophilic. The Bromine atom increases hydrophobicity compared to the parent imidazole.
pKa (Imidazole N) ~6.0 – 7.0pH-dependent aqueous solubility; protonation at low pH drastically increases solubility.
Crystal Lattice High Lattice EnergyStrong intermolecular H-bonding (NH···N and NH[1][2]···O=C) requires high-dielectric solvents to disrupt.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with 5-Bromo-1H-imidazole-2-carbaldehyde.

Primary Solvents (High Solubility)

Recommended for: Stock solution preparation (10-50 mM), biological assays, and initial reaction concentrations.

  • DMSO (Dimethyl Sulfoxide): The gold standard. The sulfoxide oxygen effectively disrupts the strong intermolecular hydrogen bonding of the imidazole crystal lattice.

    • Expected Solubility: >25 mg/mL (with sonication).

    • Protocol Note: Use anhydrous DMSO to prevent aldehyde hydration.

  • DMF (Dimethylformamide): Excellent alternative to DMSO, particularly for synthetic applications where solvent removal is required (lower boiling point than DMSO).

    • Expected Solubility: >20 mg/mL.[3]

Secondary Solvents (Moderate Solubility)

Recommended for: Synthetic reactions, liquid-liquid extractions, and chromatography.

  • THF (Tetrahydrofuran): Moderate solubility. Often used as the reaction medium for lithiation/magnesiation steps during synthesis.

  • Ethyl Acetate: Moderate to low solubility. Primarily used for extraction workups. The compound partitions favorably into EtOAc from neutral aqueous layers, but large volumes may be required.

  • Methanol/Ethanol: Good solubility, but caution is advised . The aldehyde group is susceptible to reversible hemiacetal formation in alcohols, which can complicate NMR analysis or alter reaction kinetics.

Anti-Solvents (Low Solubility)

Recommended for: Precipitation, crystallization, and washing.

  • Water: Low solubility at neutral pH due to the lipophilic bromine and aromatic pi-stacking. Solubility increases significantly at pH < 4 (protonation).

  • Dichloromethane (DCM): Poor solubility.

  • Hexanes/Heptane: Insoluble. Ideal for washing the solid filter cake to remove non-polar impurities.

Experimental Protocols

Workflow: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystal habit can alter dissolution rates. Use this self-validating protocol.

SolubilityProtocol Start Start: Weigh Excess Solid (~50 mg) SolventAdd Add Solvent (1 mL) (DMSO, MeOH, or Buffer) Start->SolventAdd Equilibrate Equilibrate Shake 24h @ 25°C SolventAdd->Equilibrate Filter Centrifuge & Filter (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantification (λ = 280 nm) Dilute->Analyze Analyze->Start If RSD > 5%

Figure 1: Standardized workflow for determining thermodynamic solubility. Note the requirement for PTFE filters to prevent adsorption of the lipophilic bromo-compound.

Preparation of Stock Solutions (20 mM)
  • Weighing: Weigh the target mass of 5-Bromo-1H-imidazole-2-carbaldehyde into a vial.

  • Solvent Addition: Add DMSO to 80% of the final volume.

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Critical Check: Ensure the water bath temperature does not exceed 40°C to prevent aldehyde degradation.

  • Final Adjustment: Bring to final volume with DMSO.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

Stability & Reactivity Considerations

The "2-carbaldehyde" moiety is the reactive center and the primary source of instability.

  • Oxidation: The aldehyde is prone to air oxidation, forming 5-bromo-1H-imidazole-2-carboxylic acid.

    • Mitigation: Store under Argon/Nitrogen.

  • Cannizzaro Reaction: In strong base, the aldehyde can disproportionate.

    • Mitigation: Avoid storage in basic buffers (pH > 8).

  • Hemiacetal Formation: In methanol/ethanol, the aldehyde exists in equilibrium with the hemiacetal.

    • Impact: This is usually reversible upon removal of solvent, but can complicate HPLC purity checks if the method uses high % alcohol.

StabilityPathways Aldehyde 5-Br-Imidazole-CHO (Active) Acid Carboxylic Acid (Impurity) Aldehyde->Acid O2 / Air (Oxidation) Hemiacetal Hemiacetal (Solvent Adduct) Aldehyde->Hemiacetal ROH (Reversible) Hemiacetal->Aldehyde Evaporation

Figure 2: Primary degradation and equilibrium pathways affecting solution stability.

References

  • MedChemExpress. 1H-Imidazole-2-carbaldehyde Product Information & Solubility Data. (Analogous compound data). Retrieved from

  • ChemicalBook. Synthesis and Properties of Imidazole-2-carboxaldehyde derivatives. Retrieved from

  • BenchChem. Synthetic Routes and Intermediate Handling for Bromo-Imidazoles. Retrieved from

  • Organic Syntheses.Preparation of Imidazole-2-carboxaldehyde. Coll. Vol. 9, p. 512 (1998). (Foundational chemistry for imidazole aldehydes).
  • PubChem. Compound Summary: 5-Bromo-1H-imidazole-2-carbaldehyde (CAS 1260876-31-0).[4] Retrieved from

Disclaimer: This guide is intended for research purposes. Always consult the specific Material Safety Data Sheet (MSDS) for your batch before handling.

Sources

Discovery and History of 5-Bromo-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0), often referenced interchangeably with its tautomer 4-bromo-1H-imidazole-2-carbaldehyde , represents a "privileged scaffold" in medicinal chemistry. Its structural duality—offering an electrophilic aldehyde handle at C2 and a nucleophilic/cross-coupling-ready bromide at C5—makes it a linchpin in the synthesis of p38 MAP kinase inhibitors, antifungal azoles, and complex alkaloid analogues.

This guide details the compound's non-intuitive discovery, which overturned established mechanistic assumptions about imidazole lithiation, and provides field-validated protocols for its synthesis and application.

Chemical Identity & Properties

PropertyData
IUPAC Name 5-Bromo-1H-imidazole-2-carbaldehyde
Tautomer 4-Bromo-1H-imidazole-2-carbaldehyde
CAS Number 1260876-31-0 (Generic); 100858-32-0 (Related)
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Appearance Pale yellow to off-white solid
Acidity (pKa) ~3.5 (imidazole NH), ~11.0 (CHO activation)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

History & Discovery: The "Halogen Dance" Revelation

The history of this compound is defined by a critical mechanistic correction in heterocyclic chemistry known as the Base-Catalyzed Halogen Dance (BCHD) .

The Early Misconception

In the 1970s and 80s, standard practice for functionalizing imidazoles involved direct lithiation. It was widely assumed that lithiating a 1-protected-4-bromoimidazole would occur at the C5 position (the only remaining proton on the ring adjacent to the nitrogen), leading to 4-bromo-5-substituted derivatives.

The Iddon Correction (1995)

The definitive discovery of the efficient route to the 2-carbaldehyde isomer came from the work of Brian Iddon and colleagues at the University of Salford. In their seminal paper (J. Chem. Soc., Perkin Trans. 1, 1995), they demonstrated that treating 1-protected-4-bromoimidazole with n-butyllithium does not yield the stable 5-lithio species as the final intermediate.

Instead, the kinetic 5-lithio intermediate undergoes a rapid transmetallation/isomerization (the "dance") where the lithium migrates to the thermodynamically more acidic C2 position. Quenching this species with dimethylformamide (DMF) yields the 4-bromoimidazole-2-carbaldehyde (tautomeric to the 5-bromo isomer) rather than the expected 5-carbaldehyde.[1]

This serendipitous discovery provided a high-yielding route to the 2-CHO, 5-Br substitution pattern, which was previously difficult to access via direct electrophilic aromatic substitution due to the deactivating nature of the aldehyde.

HalogenDance Start 1-Protected-4-Bromoimidazole Kinetic Kinetic Intermediate (5-Lithio-4-bromo) Start->Kinetic n-BuLi, -78°C Thermo Thermodynamic Product (2-Lithio-4-bromo) Kinetic->Thermo Isomerization (Halogen Dance) Final Target Product (4-Bromo-2-CHO) Thermo->Final 1. DMF Quench 2. H3O+

Figure 1: The "Halogen Dance" mechanism that enables the selective synthesis of the 2-carbaldehyde isomer.

Synthetic Pathways[1][2][3]

Method A: The Lithiation-Migration (Gold Standard)

This method utilizes the Iddon "dance" for high regioselectivity. It is preferred for large-scale synthesis where isomer purity is critical.

Protocol:

  • Protection: Protect 4-bromoimidazole with a SEM (2-(trimethylsilyl)ethoxymethyl) or Benzyl group to block the N1 position.

  • Lithiation: Dissolve the protected imidazole in anhydrous THF under Argon. Cool to -78°C.

  • Addition: Add n-BuLi (1.1 eq) dropwise. Crucial Step: Allow the reaction to warm slightly (to -40°C or -20°C) for 30 minutes to ensure the lithium migrates from C5 to C2.

  • Quench: Cool back to -78°C and add dry DMF (1.5 eq).

  • Workup: Warm to RT, quench with NH₄Cl(aq).

  • Deprotection: Remove the protecting group (e.g., TFA for SEM, Hydrogenation for Benzyl) to yield 5-bromo-1H-imidazole-2-carbaldehyde.

Method B: Direct Bromination (Alternative)

Direct bromination of imidazole-2-carbaldehyde is possible but often suffers from over-bromination or lower yields due to the electron-withdrawing aldehyde group deactivating the ring.

Protocol:

  • Starting Material: 1-Methyl-1H-imidazole-2-carbaldehyde.

  • Bromination: Treat with N-Bromosuccinimide (NBS) in DMF at RT for 24-48 hours.

  • Purification: Requires careful chromatography to separate mono-bromo from di-bromo byproducts.

Comparison of Methods
FeatureMethod A (Lithiation)Method B (Direct Bromination)
Regioselectivity High (controlled by thermodynamics)Moderate (electronic control)
Yield 70-85%40-60%
Scalability High (Process Chemistry standard)Moderate
Key Risk Moisture sensitivity (requires dry THF)Over-bromination

Applications in Drug Discovery[1][4]

p38 MAP Kinase Inhibitors

The 5-bromo-1H-imidazole-2-carbaldehyde scaffold is a direct precursor to the "pyridinyl imidazole" class of inhibitors, most notably related to SB-203580 .

  • Mechanism: The imidazole nitrogen binds to the ATP-binding pocket of the kinase.

  • Synthesis Role: The 2-CHO group is used to form the central core or side chains via condensation, while the 5-Br allows for Suzuki coupling to attach the critical 4-fluorophenyl or pyridyl rings required for potency.

Suzuki-Miyaura Cross-Coupling

The bromine at C5 is a highly reactive handle for Palladium-catalyzed cross-coupling. This allows medicinal chemists to rapidly generate libraries of 2,4,5-trisubstituted imidazoles .

  • Workflow: 5-Br-Imidazole-2-CHO

    
     Protection 
    
    
    
    Suzuki Coupling (Ar-B(OH)₂)
    
    
    5-Aryl-Imidazole-2-CHO.

Applications Core 5-Bromo-1H-imidazole- 2-carbaldehyde Path1 Suzuki Coupling (Pd, Ar-B(OH)2) Core->Path1 Path2 Condensation (R-NH2) Core->Path2 Prod1 p38 MAP Kinase Inhibitors (e.g., SB-203580 analogs) Path1->Prod1 Prod3 PDE10A Inhibitors (CNS Targets) Path1->Prod3 Prod2 Schiff Base Antimicrobials (Hydrazones) Path2->Prod2

Figure 2: The scaffold acts as a divergent point for multiple therapeutic classes.

References

  • Iddon, B., et al. (1995).[1][2] "Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1475-1481. Link

  • Asian Journal of Chemistry. (2015). "Synthesis of Imidazole-Hydrazone Derivatives via Suzuki Coupling of 4-Bromo-1H-imidazole-2-carbaldehyde." Asian J. Chem., 27(12). Link

  • Organic Syntheses. (1988). "Imidazole-2-carboxaldehyde."[3] Org.[4][5] Synth. 66, 214. (Context for general 2-CHO synthesis). Link

  • Boehringer Ingelheim. (2005). "Patent: Imidazole derivatives as p38 MAP kinase inhibitors." WO2005009973.
  • Sigma-Aldrich. "Product Specification: 5-Bromo-1H-imidazole-2-carbaldehyde (CAS 1260876-31-0)." Link

Sources

Physical and chemical properties of 5-Bromo-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0) represents a high-value heterocyclic scaffold in drug discovery, serving as a bifunctional building block. Its unique architecture combines an electrophilic aldehyde handle at the C2 position with a halogenated motif at C4/C5, enabling orthogonal functionalization strategies. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed to support researchers in optimizing lead generation and intermediate synthesis.

Molecular Architecture & Identification

The compound exists as a tautomeric equilibrium in solution, a critical factor for structural assignment and reactivity prediction. In the absence of N-substitution, the proton on the pyrrole-like nitrogen oscillates, rendering the 4-bromo and 5-bromo positions chemically equivalent over time.

Chemical Identity
PropertySpecification
IUPAC Name 5-Bromo-1H-imidazole-2-carbaldehyde
Common Synonyms 4-Bromo-1H-imidazole-2-carboxaldehyde; 4(5)-Bromoimidazole-2-carbaldehyde
CAS Number 1260876-31-0
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
SMILES O=Cc1[nH]cnc1Br
Appearance Light yellow to beige solid
Tautomeric Equilibrium

The following diagram illustrates the rapid proton transfer that equilibrates the 4- and 5-positions in the solution phase.

Tautomerism T1 5-Bromo-1H-imidazole-2-carbaldehyde (H on N1, Br on C5) T2 4-Bromo-1H-imidazole-2-carbaldehyde (H on N3, Br on C4) T1->T2 Fast Proton Transfer (Solvent Dependent)

Figure 1: Tautomeric equilibrium rendering C4 and C5 positions equivalent in unsubstituted imidazole.

Physicochemical Profile

Solubility and Stability
  • Solubility: Highly soluble in polar aprotic solvents such as DMSO and DMF . Moderate solubility in Methanol and Ethanol . Poor solubility in non-polar solvents (Hexanes) and water at neutral pH.

  • Acidity (pKa): The imidazole ring typically has a pKa ~7.[1][2]0. However, the electron-withdrawing nature of both the aldehyde (-CHO) and bromine (-Br) substituents significantly lowers the basicity of the pyridine-like nitrogen and increases the acidity of the pyrrole-like NH.

    • Estimated pKa (Conjugate Acid): ~3.0 – 4.0 (Less basic than imidazole).

    • Estimated pKa (NH Deprotonation): ~10.0 – 11.0 (More acidic than imidazole).

  • Photosensitivity: The conjugated aldehyde-imidazole system is susceptible to photo-oxidation and radical formation upon UV exposure.[2] Storage in amber vials is mandatory.

Key Stability Data
ParameterConditionObservation/Recommendation
Storage Temp 2–8°CStore under inert atmosphere (Argon/Nitrogen).
Oxidation Air SensitiveAldehyde slowly oxidizes to carboxylic acid if exposed to air.
Hygroscopicity ModerateKeep desiccated; moisture can promote hydrate formation.

Synthetic Pathways & Purity

Synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde typically proceeds via functionalization of the imidazole core. The most robust route involves the selective lithiation of a protected imidazole or direct bromination strategies.

Primary Synthetic Route (Lithiation/Formylation)

This pathway ensures regioselectivity and high purity.

  • Starting Material: 4,5-Dibromoimidazole (or 1-protected derivative).

  • Lithiation: Treatment with n-BuLi results in selective Lithium-Halogen exchange at the C2 position (kinetic control).

  • Formylation: Quenching the lithiated species with DMF introduces the aldehyde.

  • Debromination (Optional): If starting from tribromoimidazole, selective reduction may be required.

Alternative Route (Direct Bromination)

Bromination of imidazole-2-carbaldehyde using NBS (N-Bromosuccinimide).

  • Note: This method often yields a mixture of mono- and di-bromo products, requiring rigorous chromatographic purification.

Synthesis Start 2-Bromoimidazole (Starting Material) Step1 Protection (SEM/BOM/Trityl) Start->Step1 Protect N Step2 Lithiation (n-BuLi, -78°C) Step1->Step2 Li-Halogen Exchange Step3 Formylation (DMF Quench) Step2->Step3 Intro C=O Step4 Bromination (NBS, ACN) Step3->Step4 Electrophilic Bromination Final 5-Bromo-1H-imidazole-2-carbaldehyde Step4->Final Deprotection

Figure 2: Step-wise synthetic logic for high-purity isolation.

Reactivity & Functionalization

This scaffold acts as a "linchpin" in medicinal chemistry, allowing divergent synthesis at three distinct sites: the aldehyde, the bromide, and the nitrogen.

Reaction Map
  • Site A (Aldehyde): Reductive amination, oxidation to acid, Wittig olefination.

  • Site B (Bromide): Suzuki-Miyaura coupling, Sonogashira coupling (C-C bond formation).

  • Site C (Nitrogen): Alkylation or arylation to lock tautomers and tune solubility.

Reactivity Core 5-Bromo-1H-imidazole- 2-carbaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Aldehyde Reactivity Oxid Oxidation (NaClO2 -> Carboxylic Acid) Core->Oxid Aldehyde Reactivity Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-Br Displacement Alkylation N-Alkylation (R-X, Base) Core->Alkylation N-H Substitution

Figure 3: Divergent reactivity profile for library generation.

Experimental Insight: Suzuki Coupling

Protocol Note: The free NH group can poison Palladium catalysts. It is highly recommended to protect the nitrogen (e.g., with SEM, Boc, or Methyl) before attempting cross-coupling reactions at the bromine position.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually performs well.

  • Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water.

Handling, Safety & Storage

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.

Handling Protocol
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid dust inhalation.

  • Inert Atmosphere: Reagents should be handled under Nitrogen or Argon to prevent aldehyde oxidation.

  • Light Protection: Wrap storage vials in aluminum foil or use amber glass.

References

  • Ambeed / Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-1H-imidazole-2-carbaldehyde.

  • Organic Syntheses. (1988). Synthesis of Imidazole-2-carboxaldehyde. Org. Synth. 1988, 66, 214.

  • ChemicalBook. (2024). Synthesis and Properties of Imidazole Carbaldehydes.

  • PubChem. (2024).[6] Compound Summary: 5-Bromo-1H-imidazole-2-carbaldehyde (CAS 1260876-31-0).[7]

Sources

Methodological & Application

Application Note & Protocol: Leveraging 5-Bromo-1H-imidazole-2-carbaldehyde for Advanced Metal-Organic Framework Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, largely dictated by the interplay between their metal nodes and organic linkers. The judicious selection of a functionalized organic linker is a critical design parameter that pre-programs the chemical and physical properties of the resulting framework. This document provides a detailed technical guide on the use of 5-Bromo-1H-imidazole-2-carbaldehyde as a bifunctional linker for MOF synthesis. We explore the strategic advantages of its imidazole core, reactive aldehyde "tag," and polarizable bromo "modifier." This guide offers field-proven, step-by-step protocols for both the direct solvothermal synthesis of a parent MOF and its subsequent post-synthetic modification (PSM), complete with characterization benchmarks to ensure experimental success.

Introduction: The Strategic Value of Bifunctional Imidazole Linkers

The architecture of a MOF is fundamentally determined by its constituent organic linkers. While simple carboxylates have been foundational, the field is increasingly moving towards sophisticated linkers that impart multiple functionalities. Imidazole-based ligands are particularly advantageous due to their robust N-donor coordination, which often leads to MOFs with high thermal and chemical stability.[1][2] The linker 5-Bromo-1H-imidazole-2-carbaldehyde is an exemplary building block that offers a tripartite strategic advantage:

  • Structural Scaffolding: The 1H-imidazole moiety provides a well-defined coordination vector for assembling durable framework topologies, such as Zeolitic Imidazolate Frameworks (ZIFs).[2]

  • Post-Synthetic Reactivity: The aldehyde group serves as a powerful and versatile reactive handle. It allows for covalent modification of the MOF after its initial synthesis, enabling the introduction of sensitive functional groups that would not survive the initial solvothermal reaction conditions.[3][4] This opens a vast chemical space for tailoring pore environments.

  • In-built Property Modulation: The bromo-substituent directly influences the framework's intrinsic properties. Halogen functionalization is a known strategy to increase the polarizability of the pore surface, which can enhance the selective adsorption of specific gases, such as separating ethane from ethylene.[5][6][7]

This application note provides researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols to harness the potential of this versatile linker.

Rationale and Design Logic

The power of 5-Bromo-1H-imidazole-2-carbaldehyde lies in the orthogonal nature of its functional groups, which allows for a modular approach to creating highly complex and tailored materials.

The Aldehyde "Tag" for Covalent Post-Synthetic Modification (PSM)

Direct synthesis of highly functionalized MOFs can be challenging, as many desired chemical groups are incompatible with the high-temperature solvothermal conditions. PSM circumvents this limitation by using a robust, pre-synthesized framework as a crystalline scaffold for further chemical transformations under milder conditions.[3][8] The aldehyde group is an ideal "tag" for PSM due to its susceptibility to a range of high-yield reactions, most notably imine condensation with primary amines to form Schiff bases.[8][9] This reaction is efficient and allows for the installation of a diverse library of functionalities (e.g., amines, hydroxyls, alkyl chains) simply by choosing the appropriate amine reagent.

The Bromo "Modifier" for Pore Environment Engineering

The bromine atom is more than a simple substituent; it is an electronic and steric modulator. Its high polarizability can create preferential adsorption sites for molecules with similar properties.[5][7] For instance, the slightly larger polarizability of ethane compared to ethylene allows bromo-functionalized MOFs to act as effective ethane-selective adsorbents, a critical application in the petrochemical industry.[5] Furthermore, the bromine atom can serve as a leaving group in advanced PSM reactions like Suzuki or Sonogashira cross-couplings, although this is beyond the scope of this introductory guide.

The logical relationship between the linker's functionalities and the final MOF properties is illustrated below.

G Linker 5-Bromo-1H-imidazole-2-carbaldehyde Imidazole Imidazole Core Linker->Imidazole Aldehyde Aldehyde Group (-CHO) Linker->Aldehyde Bromo Bromo Group (-Br) Linker->Bromo ParentMOF Parent MOF Synthesis (e.g., Solvothermal) Linker->ParentMOF Direct Synthesis Imidazole->ParentMOF Direct Synthesis PSM Post-Synthetic Modification (PSM) Aldehyde->PSM Bromo->ParentMOF Direct Synthesis Prop3 Modulated Properties (e.g., Gas Selectivity) Bromo->Prop3 ParentMOF->PSM Utilizes Aldehyde Tag Prop1 Structural Stability High Porosity ParentMOF->Prop1 FinalMOF Functionalized MOF PSM->FinalMOF Prop2 Tailored Functionality (e.g., Catalytic Sites, Chirality) FinalMOF->Prop2 FinalMOF->Prop3

Caption: Logical workflow demonstrating the modular use of 5-Bromo-1H-imidazole-2-carbaldehyde.

Experimental Protocols

The following protocols describe the synthesis of a representative zinc-based parent MOF, herein designated Zn(Br-ImCHO)₂ , and its subsequent functionalization via imine condensation.

Protocol 1: Solvothermal Synthesis of Parent MOF Zn(Br-ImCHO)₂

This protocol details the formation of the crystalline framework using a standard solvothermal method.[10][11]

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Bromo-1H-imidazole-2-carbaldehyde

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

  • Temperature-controlled laboratory oven

  • Centrifuge and appropriate centrifuge tubes

  • Vacuum drying oven

  • Precursor Solution Preparation: In a clean glass beaker, dissolve 1.0 mmol of zinc nitrate hexahydrate and 2.0 mmol of 5-Bromo-1H-imidazole-2-carbaldehyde in 20 mL of DMF. Stir the mixture at room temperature for 15 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Reaction: Aliquot the precursor solution into 20 mL scintillation vials (for temperatures ≤ 150°C) or a Teflon-lined autoclave (for higher temperatures). Seal the vessel tightly.[10]

  • Crystallization: Place the sealed reaction vessel into a pre-heated laboratory oven at 120°C. Maintain this temperature for 24 hours to allow for the slow growth of crystalline material.

  • Isolation and Purification: After 24 hours, remove the vessel from the oven and allow it to cool slowly to room temperature. A pale-yellow crystalline powder should be visible at the bottom of the vessel.

    • Carefully decant the mother liquor.

    • Add 15 mL of fresh DMF to the solid product, cap the vial, and vortex or sonicate for 10 minutes to wash away unreacted precursors.

    • Collect the solid product by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.

    • Repeat this DMF washing step two more times.

  • Solvent Exchange and Activation: To remove the high-boiling DMF from the MOF pores, perform a solvent exchange.

    • Resuspend the washed product in 15 mL of methanol and vortex for 30 minutes.

    • Collect the solid by centrifugation and discard the supernatant. Repeat the methanol wash three times.

    • After the final wash, transfer the solid product to a clean, pre-weighed vial. Place the vial in a vacuum oven and heat at 150°C under dynamic vacuum for 12 hours. This process, known as "activation," evacuates all guest solvent molecules from the pores.[10][11]

  • Yield and Storage: Allow the activated MOF to cool to room temperature under vacuum or in a desiccator before weighing to determine the final yield. Store the activated material in a moisture-free environment, such as a glovebox or a sealed vial within a desiccator.

G A 1. Prepare Precursor Solution (Zn Salt + Linker in DMF) B 2. Seal in Autoclave A->B C 3. Solvothermal Reaction (120°C, 24h) B->C D 4. Cool & Collect Crystals C->D E 5. Wash with Fresh DMF (3x) D->E F 6. Solvent Exchange with MeOH (3x) E->F G 7. Activate (150°C, Vacuum, 12h) F->G H Activated Parent MOF Zn(Br-ImCHO)₂ G->H

Caption: Workflow for the solvothermal synthesis and activation of the parent MOF.

ParameterValueRationale
Metal:Linker Ratio1:2Satisfies the coordination requirement for a tetrahedral Zn²⁺ node in many ZIF structures.
SolventDMFHigh boiling point and good solvating power for both metal salts and organic linkers.[2]
Temperature120°CPromotes deprotonation of the imidazole and facilitates crystal growth without decomposing the linker.[10]
Time24 hoursAllows for completion of nucleation and crystal growth for optimal yield and crystallinity.
Activation Temp.150°CSufficient to remove DMF/MeOH from pores without causing framework collapse.

Table 1. Key parameters for the solvothermal synthesis of Zn(Br-ImCHO)₂.

Protocol 2: Post-Synthetic Modification via Imine Condensation

This protocol functionalizes the parent MOF by reacting the pendant aldehyde groups with ethanolamine, converting them to imines and introducing a hydroxyl group.[8]

  • Activated Zn(Br-ImCHO)₂ (from Protocol 1)

  • Ethanolamine (HO-CH₂CH₂-NH₂)

  • Anhydrous Methanol (MeOH)

  • Small reaction vial with screw cap

  • Heating block or oil bath

  • Centrifuge

  • MOF Dispersion: In a dry 10 mL vial, add 100 mg of activated Zn(Br-ImCHO)₂. Add 5 mL of anhydrous methanol and briefly sonicate to create a fine suspension.

  • Reagent Addition: Add a 50-fold molar excess of ethanolamine relative to the aldehyde groups in the MOF. Causality Note: A large excess of the amine is used to drive the equilibrium of the imine condensation reaction towards the product.

  • PSM Reaction: Seal the vial tightly and place it in a heating block set to 60°C. Stir the suspension gently for 6 hours.[8]

  • Purification: After the reaction, cool the vial to room temperature.

    • Collect the solid product by centrifugation (8000 rpm, 10 min).

    • Discard the supernatant.

    • Wash the solid thoroughly with 10 mL of fresh methanol to remove unreacted ethanolamine and any byproducts. Vortex for 10 minutes during each wash.

    • Repeat the methanol wash step four more times to ensure complete purification.

  • Drying: After the final wash, dry the functionalized MOF under vacuum at 60°C for 12 hours. The resulting material is designated Zn(Br-ImCH=N-EtOH)₂ .

Caption: Reaction scheme for the post-synthetic modification of the aldehyde tag.

Essential Characterization

Verifying the success of each synthetic step is critical. The following characterization techniques provide a self-validating system for the protocols described.

TechniqueParent MOF: Zn(Br-ImCHO)₂Post-PSM MOF: Zn(Br-ImCH=N-EtOH)₂Purpose
PXRD Sharp, intense peaksPeak positions and relative intensities should be largely unchanged.Confirms the synthesis of a crystalline material and verifies that the framework integrity is maintained after PSM.[3]
FTIR Strong C=O stretch (~1680 cm⁻¹)Disappearance of the ~1680 cm⁻¹ peak; appearance of a new C=N imine stretch (~1640 cm⁻¹).Provides direct evidence of the chemical transformation of the aldehyde functional group.
¹H NMR (Digested)Sharp singlet for aldehyde proton (-CHO) at ~9.8 ppm.Disappearance of the aldehyde proton signal; appearance of new signals for the imine and ethanolamine protons.Allows for quantification of the PSM reaction conversion efficiency.
N₂ Sorption (77K)High surface area (e.g., >1000 m²/g)A moderate decrease in surface area and pore volume is expected due to the added bulk of the new functional group.Confirms the permanent porosity of the parent MOF and indicates successful functionalization within the pores.
TGA Stable up to ~300-350°CA slight decrease in thermal stability may be observed due to the less stable imine and alkyl groups.Assesses the thermal stability of the parent and functionalized frameworks.

Table 2. Expected characterization results for validating the synthesis and modification protocols.

Conclusion and Outlook

5-Bromo-1H-imidazole-2-carbaldehyde is a powerful and versatile linker for constructing advanced MOFs. Its unique combination of a structurally robust imidazole core, a reactive aldehyde handle for PSM, and a property-modulating bromo-substituent provides a clear and logical pathway to highly functional materials. The protocols detailed herein offer a reliable route to synthesizing a parent framework and subsequently tailoring its pore chemistry. The resulting functionalized MOFs have significant potential in targeted applications such as heterogeneous catalysis, selective gas separation, and sensing.[1][5][12] This guide serves as a foundational entry point for researchers to explore the vast possibilities enabled by this strategic molecular building block.

References

  • Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts | Books Gateway | Royal Society of Chemistry. Available at: [Link]

  • Xi, F.-G., Liu, H., Yang, N.-N., & Gao, E.-Q. (2016). Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry. Available at: [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). MDPI. Available at: [Link]

  • Lippke, J., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research. Available at: [Link]

  • Burrows, A. D., et al. (2008). Post-Synthetic Modification of Tagged Metal-Organic Frameworks. Angewandte Chemie International Edition. Available at: [Link]

  • Imidazole-Functionalized Zn-MOFs for One-Step C2H4 Purification from C2H2/C2H4/C2H6 Ternary Mixture. (2025). Inorganic Chemistry. Available at: [Link]

  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). Crystal Growth & Design. Available at: [Link]

  • Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. (2024). ScienceDirect. Available at: [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. Available at: [Link]

  • Webb, W. R., et al. The significance of metal coordination in imidazole‐functionalized metal organic frameworks for carbon dioxide utilization. ePrints Soton. Available at: [Link]

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. Available at: [Link]

  • Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. (2023). ResearchGate. Available at: [Link]

  • A new imidazole-functionalized 3D-cobalt metal-organic framework as a high efficiency heterogeneous catalyst for Knoevenagel condensation reaction of furfural. (2020). ResearchGate. Available at: [Link]

  • Multipath Bromine Capture by a Metal–Organic Framework and Its Applications. (2025). Inorganic Chemistry. Available at: [Link]

  • Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. (2015). CrystEngComm. Available at: [Link]

  • Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. (2024). Yonsei University. Available at: [Link]

  • Recent progress in functional metal–organic frameworks for bio-medical application. (2022). PMC. Available at: [Link]

  • Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC. Available at: [Link]

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Application Notes & Protocols: 5-Bromo-1H-imidazole-2-carbaldehyde as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically significant drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature allow for multifaceted interactions with biological targets.[4] This guide focuses on a particularly valuable derivative, 5-Bromo-1H-imidazole-2-carbaldehyde, a bifunctional building block poised for the efficient construction of diverse molecular architectures. The strategic placement of a reactive carbaldehyde group and a versatile bromine atom provides orthogonal handles for sequential chemical modifications, enabling rapid access to novel compound libraries for drug discovery. This document provides an in-depth look at its reactivity, supported by detailed protocols for its application in synthesizing potential anticancer and antimicrobial agents.

Introduction to the Precursor

5-Bromo-1H-imidazole-2-carbaldehyde is a solid organic compound whose value lies in its dual functionality.[5]

  • The Imidazole Core: This five-membered aromatic heterocycle is a fundamental component of many natural products, including the amino acid histidine. Its electron-rich nature facilitates binding to various biological receptors, making it a frequent feature in drugs targeting a wide range of diseases, from fungal infections to cancer.[3][6][7]

  • The 2-Carbaldehyde Group: The aldehyde functionality is a versatile handle for a multitude of classical organic reactions. It readily participates in condensation reactions to form Schiff bases, can be transformed into various functional groups via oxidation or reduction, and is a key reactant in carbon-carbon bond-forming reactions.[8]

  • The 5-Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino substituents, dramatically expanding the accessible chemical space from a single precursor.

Physicochemical Properties and Handling

A summary of the key properties of 5-Bromo-1H-imidazole-2-carbaldehyde is presented below.

PropertyValueReference
CAS Number 1260876-31-0
Molecular Formula C₄H₃BrN₂O[5]
Molecular Weight 174.98 g/mol [5]
Physical Form Solid
Storage 2-8°C, Inert atmosphere, Sealed[5]
Safety Information Warning. H302, H315, H319, H335.

Core Reactivity & Synthetic Logic

The strategic utility of 5-Bromo-1H-imidazole-2-carbaldehyde stems from the ability to selectively address its functional groups. The aldehyde is generally more reactive towards nucleophilic addition and condensation reactions under milder conditions, while the C-Br bond is activated under transition-metal catalysis. This allows for a logical and stepwise synthetic design.

G cluster_aldehyde Aldehyde Chemistry cluster_bromo Cross-Coupling Chemistry cluster_ring Ring N-H Chemistry Precursor 5-Bromo-1H-imidazole-2-carbaldehyde Schiff Schiff Base Formation Precursor->Schiff R-NH₂ Reductive Reductive Amination Precursor->Reductive 1. R-NH₂ 2. NaBH₄ Wittig Wittig Olefination Precursor->Wittig Ph₃P=CHR Suzuki Suzuki Coupling (C-C bond) Precursor->Suzuki Ar-B(OH)₂ Pd Catalyst Sonogashira Sonogashira Coupling (C-C bond) Precursor->Sonogashira Alkyne Pd/Cu Catalyst Buchwald Buchwald-Hartwig (C-N bond) Precursor->Buchwald R₂NH Pd Catalyst Alkylation N-Alkylation Precursor->Alkylation R-X, Base

Caption: Synthetic pathways from 5-Bromo-1H-imidazole-2-carbaldehyde.

Application Note I: Synthesis of Imidazole-Based Anticancer Agents

Scientific Context

The imidazole scaffold is a key structural feature in numerous anticancer agents.[6][7] Its ability to interact with various biological receptors and enzymes makes it a valuable core for designing inhibitors of cancer-related pathways.[4][6] For instance, imidazole derivatives have been developed as inhibitors of kinases and tubulin polymerization.[7] The following protocol details the synthesis of a novel imine derivative, a common strategy to produce compounds with cytotoxic potential.

Protocol 1: Synthesis of (E)-1-((5-bromo-1H-imidazol-2-yl)methylene)-2-(4-fluorophenyl)hydrazine

This protocol describes a classic condensation reaction to form a hydrazone, a subclass of imines (Schiff bases). This reaction is typically straightforward, high-yielding, and forms the basis for creating libraries of analogs for structure-activity relationship (SAR) studies.

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 eq)

  • 4-Fluorophenylhydrazine hydrochloride (1.1 eq)

  • Anhydrous Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1H-imidazole-2-carbaldehyde (e.g., 500 mg, 2.86 mmol).

  • Solvent and Reactant Addition: Add anhydrous ethanol (20 mL) to dissolve the starting material. To this solution, add 4-fluorophenylhydrazine hydrochloride (515 mg, 3.15 mmol) followed by 2-3 drops of glacial acetic acid.

    • Causality Insight: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. Hydrazine hydrochloride is used for stability, and the free base is generated in situ.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate may form. b. Reduce the solvent volume to approximately one-third under reduced pressure. c. Add 20 mL of deionized water and slowly add a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8) to neutralize the acetic acid and any remaining hydrochloride salt. d. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). e. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure product.

Expected Outcome: A crystalline solid. The yield should be in the range of 80-95%. Characterization would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note II: Synthesis of Benzimidazole-Based Antimicrobial Agents

Scientific Context

Benzimidazole derivatives, formed by fusing a benzene ring to an imidazole, are a critical class of compounds with a wide spectrum of biological activities, including potent antimicrobial and antifungal properties.[9][10] The synthesis often involves the condensation of an aldehyde with an o-phenylenediamine derivative.[11][12] This protocol leverages our precursor to build a more complex heterocyclic system.

Protocol 2: One-Pot Synthesis of 2-(5-Bromo-1H-imidazol-2-yl)-1H-benzo[d]imidazole

This protocol details a one-pot reductive cyclization. The aldehyde condenses with one amine of the o-phenylenediamine to form a Schiff base intermediate, which then undergoes cyclization and subsequent in-situ oxidation to form the aromatic benzimidazole ring.

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (2.0 eq) or another suitable oxidant

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (as solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, combine 5-Bromo-1H-imidazole-2-carbaldehyde (500 mg, 2.86 mmol) and o-phenylenediamine (310 mg, 2.86 mmol).

  • Solvent and Reagent Addition: Add DMSO (15 mL) to the flask. Stir the mixture until all solids are dissolved. Add sodium metabisulfite (1.08 g, 5.72 mmol).

    • Causality Insight: DMSO serves as a high-boiling polar aprotic solvent suitable for this transformation. Sodium metabisulfite acts as a mild oxidant for the final aromatization step, converting the dihydrobenzimidazole intermediate to the stable benzimidazole product.

  • Reaction Execution: Heat the reaction mixture to 100-120°C. Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the dark solution into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove residual DMSO and inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system like ethanol or by column chromatography to obtain the final benzimidazole derivative.

Caption: Mechanism for benzimidazole formation. (Note: Images are placeholders for chemical structures).

References

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.[Link]

  • Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. Cancer Research.[Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.[Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ResearchGate.[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland).[Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online.[Link]

  • 5-Bromo-1H-imidazole-2-carbaldehyde. MySkinRecipes.[Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules (Basel, Switzerland).[Link]

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.[Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. ResearchGate.[Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing.[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace by Typeset.[Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate.[Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules (Basel, Switzerland).[Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry.[Link]

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Synthetic Pathways to Novel Imidazole Scaffolds Utilizing 5-Bromo-1H-imidazole-2-carbaldehyde: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Bromo-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to participate in a variety of intermolecular interactions, including hydrogen bonding and metal coordination. Within the diverse family of imidazole-containing building blocks, 5-Bromo-1H-imidazole-2-carbaldehyde stands out as a particularly versatile synthon. This is due to the presence of two distinct and orthogonally reactive functional groups: a bromo substituent at the C5 position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a carbaldehyde at the C2 position, which serves as a gateway for a multitude of classical carbonyl chemistries.[3][4]

This strategic arrangement of reactive sites allows for a stepwise and controlled diversification of the imidazole scaffold, enabling the synthesis of complex and novel molecular architectures. Such derivatives are of significant interest to researchers and drug development professionals, as they hold the potential for a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

This technical guide provides a comprehensive overview of synthetic routes to novel compounds starting from 5-Bromo-1H-imidazole-2-carbaldehyde. It is designed to offer both strategic guidance and detailed, actionable protocols for laboratory implementation. The methodologies presented herein are grounded in established chemical principles and are supported by authoritative literature, providing a reliable resource for the synthesis of next-generation imidazole-based therapeutics.

I. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position of 5-Bromo-1H-imidazole-2-carbaldehyde serves as an excellent handle for the introduction of a wide variety of substituents via palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful and versatile methods in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The catalyst and ligand work in concert to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The solvent must be capable of dissolving the reactants and facilitating the reaction at the desired temperature. Microwave irradiation can often be employed to accelerate the reaction and improve yields.[2]

Experimental Protocol: Synthesis of 5-Aryl-1H-imidazole-2-carbaldehyde

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Acetonitrile/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reaction vial equipped with a stir bar, add 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in the acetonitrile/water (4:1) solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-imidazole-2-carbaldehyde.

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (min)Yield (%)
Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Acetonitrile/Water100 (µW)3085-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Acetonitrile/Water100 (µW)3080-90
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₂CO₃Acetonitrile/Water100 (µW)4075-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Start 5-Bromo-1H-imidazole-2-carbaldehyde Product 5-Aryl-1H-imidazole-2-carbaldehyde Start->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., from Pd(OAc)₂/SPhos) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (Acetonitrile/Water) Solvent->Product

Caption: Suzuki-Miyaura Coupling Workflow.

B. Sonogashira Coupling: Synthesis of Alkynyl-Substituted Imidazoles

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction provides access to alkynyl-substituted imidazoles, which are valuable intermediates for further transformations or can themselves possess interesting biological activities.

Causality Behind Experimental Choices: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The amine base serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of 5-Alkynyl-1H-imidazole-2-carbaldehyde

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-1H-imidazole-2-carbaldehyde.[11]

Quantitative Data for Sonogashira Coupling

Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-685-95
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-2480-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFReflux6-880-90

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][3] This reaction provides a direct route to 5-amino-substituted imidazole-2-carbaldehydes, which are valuable precursors for a wide range of pharmaceuticals.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which plays a crucial role in facilitating the reductive elimination step to form the C-N bond.[4] Bulky, electron-rich phosphine ligands are often employed. The choice of base is also critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.

Experimental Protocol: Synthesis of 5-Amino-1H-imidazole-2-carbaldehyde Derivatives

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous dioxane, followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1H-imidazole-2-carbaldehyde derivative.

II. Transformations of the Aldehyde Group at the C2-Position

The aldehyde functionality at the C2 position of 5-Bromo-1H-imidazole-2-carbaldehyde is a versatile handle for a variety of synthetic transformations, allowing for chain extension, the introduction of new functional groups, and the construction of more complex heterocyclic systems.

A. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[12] This reaction is particularly useful for the synthesis of α,β-unsaturated carbonyl compounds and nitriles.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. The choice of solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 2-(5-Bromo-1H-imidazol-2-yl)methylene-malononitrile

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde

  • Malononitrile (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.[13][14]

Knoevenagel_Condensation cluster_reactants Reactants Start 5-Bromo-1H-imidazole-2-carbaldehyde Product α,β-Unsaturated Product Start->Product Knoevenagel Condensation ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Base (e.g., Piperidine) Base->Product

Caption: Knoevenagel Condensation Workflow.

B. Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[15] This reaction is highly reliable and allows for the formation of a C=C bond with good control over the geometry of the resulting alkene.

Causality Behind Experimental Choices: The Wittig reaction involves the formation of a phosphonium ylide, typically by treating a phosphonium salt with a strong base. The choice of base and solvent is critical for the successful formation of the ylide and the subsequent reaction with the aldehyde.

Experimental Protocol: Synthesis of 5-Bromo-2-(alkenyl)-1H-imidazoles

Materials:

  • Alkyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Bromo-1H-imidazole-2-carbaldehyde

Procedure:

  • To a solution of the alkyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF under an inert atmosphere, add n-BuLi (1.1 mmol) at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[16]

C. Reductive Amination: Synthesis of Amines

Reductive amination is a two-step process that converts an aldehyde or ketone into an amine.[17] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: A variety of reducing agents can be used for the reduction of the intermediate imine, with sodium borohydride and sodium triacetoxyborohydride being common choices due to their mildness and selectivity.[18] The reaction is often carried out as a one-pot procedure.

Experimental Protocol: Synthesis of (5-Bromo-1H-imidazol-2-yl)methanamine Derivatives

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol) in DCE, add the amine (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

D. Schiff Base Formation: Synthesis of Imines

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[19][20] These compounds are valuable intermediates in organic synthesis and can also exhibit a range of biological activities.

Experimental Protocol: Synthesis of Schiff Bases from 5-Bromo-1H-imidazole-2-carbaldehyde

Materials:

  • 5-Bromo-1H-imidazole-2-carbaldehyde

  • Primary amine (e.g., aniline) (1.0 equivalent)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification or purified by recrystallization.[21]

Conclusion

5-Bromo-1H-imidazole-2-carbaldehyde is a highly valuable and versatile building block for the synthesis of a diverse array of novel imidazole derivatives. The orthogonal reactivity of its bromo and carbaldehyde functionalities allows for a wide range of synthetic transformations to be performed in a controlled and predictable manner. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this synthon, paving the way for the discovery of new therapeutic agents.

References

  • Buchwald-Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. [Link]

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Synthesis of novel polybrominated benzimidazole derivatives-potential CK2 inhibitors with anticancer and proapoptotic activity. PubMed. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. SciSpace. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Request PDF. [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemoselectivity in the cationic Phospha-Wittig reaction: accessing phosphorus heterocycles, phosphaalkenes, and their annulated [4 + 2] dimers. PMC. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC. [Link]

  • A review of compounds derivatives with antimicrobial activities. | World Journal of Biology Pharmacy and Health Sciences. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. [Link]

  • Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

  • Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes. IJRSR Journal-UGC guidelines journal. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica. [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. [Link]

  • The Phospha-Bora-Wittig Reaction. University of Edinburgh Research Explorer. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: 5-Bromo-1H-imidazole-2-carbaldehyde Synthesis

Introduction: The Tautomeric Challenge

You are likely encountering issues with reproducibility or regioselectivity. The synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0) is deceptive because of the inherent tautomerism of the imidazole ring.

In the unsubstituted state (N-H), the 4- and 5-positions are equivalent. However, once you introduce a substituent (like a bromine) or a protecting group, these positions become distinct. The most common failure mode in this synthesis is the "Halogen Dance"—where the lithium base causes the bromine atom to migrate or be ejected entirely—or the formation of the 4,5-dibromo byproduct during direct halogenation.

This guide prioritizes the Lithiation-Formylation Route (Route A) as the "Gold Standard" for purity, while providing the Direct Bromination Route (Route B) as a high-throughput alternative.

Module 1: Strategic Route Selection

Before starting, select your route based on your purity requirements and available starting materials.

RouteSelection Start Start: Select Precursor Choice1 Precursor: 4(5)-Bromoimidazole Start->Choice1 Choice2 Precursor: Imidazole-2-carbaldehyde Start->Choice2 RouteA Route A: Protection + Lithiation (High Regiocontrol) Choice1->RouteA Preferred for Pharma RouteB Route B: Direct NBS Bromination (Lower Selectivity) Choice2->RouteB Preferred for Scale-up Decision1 Requires: -78°C, Inert Gas, LDA (Not n-BuLi) RouteA->Decision1 Decision2 Risk: 4,5-Dibromo impurity Requires: HPLC Monitoring RouteB->Decision2

Figure 1: Decision matrix for synthetic pathway selection. Route A is recommended for medicinal chemistry applications requiring >98% purity.

Module 2: The "Gold Standard" Protocol (Lithiation)

Core Concept: This route relies on the acidity of the C2-proton (


 in protected imidazoles). The critical success factor is using LDA (Lithium Diisopropylamide)  instead of n-BuLi. n-BuLi is nucleophilic enough to attack the Bromine atom, causing Lithium-Halogen exchange (de-bromination), whereas LDA acts solely as a base to deprotonate C2.
Step-by-Step Protocol
  • Protection: React 4(5)-bromoimidazole with SEM-Cl or Trityl-Cl.

    • Note: You will obtain a mixture of 1,4- and 1,5-isomers. The 1-SEM-4-bromoimidazole is the thermodynamically stable isomer and the one required for C2-lithiation.

  • Deprotonation:

    • Cool THF solution of 1-SEM-4-bromoimidazole to -78°C .

    • Add LDA (1.1 eq) dropwise.

    • Critical: Stir for exactly 30 mins. Do not warm up.

  • Formylation:

    • Add dry DMF (3.0 eq) quickly at -78°C.

    • Allow to warm to 0°C over 2 hours.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) or TBAF (for SEM) to yield the target.

Troubleshooting Guide: Lithiation Route
SymptomProbable CauseCorrective Action
Product is De-brominated (Imidazole-2-CHO)Li-Hal Exchange: You likely used n-BuLi or the temperature rose above -60°C.Switch to LDA (freshly prepared). Ensure internal probe monitors temperature, not just bath temp.
"Halogen Dance" (Br moves to C2 or C5)Thermodynamic Equilibration: The lithiated species is unstable.Quench with DMF immediately after the 30-min deprotonation window. Do not let the lithiated intermediate sit.
Low Yield (<30%) Wet Solvents/DMF: The C2-lithio species is extremely moisture sensitive.Distill DMF over

or use molecular sieves. Titrate your LDA before use.
Regioisomer Mix Protection Isomers: You carried forward the 1,5-isomer from the protection step.Purify the protected intermediate. The 1,4-isomer (Br away from PG) is required for clean C2-lithiation.

Module 3: The "Direct" Protocol (Bromination)

Core Concept: Electrophilic Aromatic Substitution (EAS) on imidazole-2-carbaldehyde. The aldehyde is electron-withdrawing, deactivating the ring, but the imidazole nitrogen lone pair still activates the C4/C5 positions.

The Risk: The first bromine adds to C4(5). This product is still reactive enough to accept a second bromine, leading to 4,5-dibromoimidazole-2-carbaldehyde.

Optimization Parameters
  • Reagent: N-Bromosuccinimide (NBS). Avoid elemental Bromine (

    
    ) as it is too aggressive.
    
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Stoichiometry: Use 0.95 eq of NBS. It is better to leave starting material (separable) than to over-brominate (difficult to separate).

Troubleshooting Guide: Bromination Route
SymptomProbable CauseCorrective Action
4,5-Dibromo Impurity Over-reaction: Excess NBS or high concentration.Use 0.95 eq NBS. Run the reaction at 0°C initially, then slowly warm to RT. Dilute the reaction (0.1 M).
No Reaction Protonation: If using acid catalysis, the imidazole N becomes protonated, deactivating the ring.Run under neutral conditions. If initiation is slow, use a radical initiator (AIBN) or light, though this shifts mechanism to radical.
Dark Tarry Mixture Aldehyde Oxidation/Polymerization: Aldehydes are unstable with free amines.Perform reaction under Argon. Work up immediately using Sodium Thiosulfate quench.

Module 4: Stability & Storage (FAQs)

Q: My product turns brown after 2 days. Why? A: Imidazole-2-carbaldehydes are prone to auto-oxidation to the carboxylic acid and photodegradation .

  • Solution: Store under Argon at -20°C. Protect from light (wrap vial in foil).

Q: Can I store the intermediate as a solution? A: No. In solution, the aldehyde can undergo aldol-like condensations or Cannizzaro reactions, especially if trace base is present. Isolate as a solid.

Q: The NMR shows broad peaks. A: This is normal for N-unsubstituted imidazoles due to tautomeric exchange (


).
  • Fix: Run NMR in DMSO-

    
     (slows exchange) or add a drop of 
    
    
    
    or
    
    
    to lock the tautomer.

Visualizing the "Halogen Dance" Risk

The following diagram illustrates why temperature control and base selection are critical in Route A.

HalogenDance Substrate 1-PG-4-Bromoimidazole Path1 LDA / -78°C (Kinetic Control) Substrate->Path1 Path2 n-BuLi / > -40°C (Thermodynamic Control) Substrate->Path2 CorrectLi C2-Lithio Species (Stable) Path1->CorrectLi Dance Li-Hal Exchange (Halogen Dance) Path2->Dance Product Target: 2-Formyl-4-Br CorrectLi->Product + DMF Byproduct Byproduct: 4-Li / 2-Br (Scrambled) Dance->Byproduct

Figure 2: Mechanism of the "Halogen Dance". Using n-BuLi or allowing the temperature to rise triggers lithium-halogen exchange, destroying the regiochemistry.

References

  • O'Connell, J. F., et al. "Lithiation of 1-protected imidazoles: Regioselectivity and synthetic applications." Synthesis, 1988.
  • Iddon, B., & Ngochindo, R. I. "Metallation of imidazoles and related heterocycles." Heterocycles, 1994.
  • BenchChem Technical Support. "Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions." BenchChem Knowledge Base, 2025.[1] Link

  • Organic Chemistry Portal. "Synthesis of Imidazoles: Recent Literature." (General overview of imidazole functionalization). Link

  • Sigma-Aldrich. "Product Specification: 5-Bromo-1H-imidazole-2-carbaldehyde." (Physical properties and storage). Link

Sources

Navigating the Synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

A Deep Dive into Optimizing the Synthesis of a Key Pharmaceutical Intermediate

For researchers and professionals in drug development, the synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde is a critical step in the creation of various therapeutic agents. However, achieving a high yield of this compound can be challenging. This technical support guide provides a comprehensive resource for troubleshooting common issues and optimizing synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Bromo-1H-imidazole-2-carbaldehyde?

A1: The two most common approaches for the formylation of imidazole derivatives are the Vilsmeier-Haack reaction and formylation via lithiation.[1][2] The Vilsmeier-Haack reaction utilizes a reagent typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate electron-rich heteroaromatic compounds.[3][4] Formylation via lithiation involves the deprotonation of the imidazole ring with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with a formylating agent like DMF.[2]

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products. For the Vilsmeier-Haack reaction, insufficient activation of the imidazole ring due to the electron-withdrawing nature of the bromine atom can be a major hurdle. In the lithiation route, challenges include achieving regioselective deprotonation at the C2 position without interference from the C5-bromo substituent and ensuring anhydrous conditions to prevent quenching of the organolithium reagent.

Q3: I'm observing multiple spots on my TLC analysis. What are the potential side products?

A3: In the Vilsmeier-Haack reaction, potential side products can include unreacted starting material and the formation of N-formylated species, especially with unprotected N-H groups.[1] For the lithiation pathway, incomplete reaction is a common issue. Additionally, there is a possibility of halogen-lithium exchange, which could lead to the formation of debrominated or other undesired products.

Q4: How can I improve the regioselectivity of the formylation?

A4: For the Vilsmeier-Haack reaction, the C2 position of the imidazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, the bromine at C5 can influence this. In the lithiation approach, directing groups or the use of specific bases can enhance regioselectivity. N-protection of the imidazole can also play a crucial role in directing the lithiation to the desired C2 position.[5]

Q5: What are the best practices for purifying 5-Bromo-1H-imidazole-2-carbaldehyde?

A5: Purification can typically be achieved through standard laboratory techniques such as column chromatography on silica gel.[2] Given the potential for the aldehyde to be sensitive, it is advisable to handle the compound with care, potentially under an inert atmosphere, and store it at low temperatures (2-8°C).[6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde.

Scenario 1: Low Yield in Vilsmeier-Haack Formylation
Observation Potential Cause Recommended Solution
High amount of unreacted starting material Insufficient reactivity of the 5-bromo-1H-imidazole towards the Vilsmeier reagent. The bromine atom is electron-withdrawing, deactivating the ring.Increase the reaction temperature and/or reaction time. Consider using a more potent Vilsmeier reagent, for example, by using oxalyl chloride instead of POCl₃.
Formation of a complex mixture of products Side reactions such as N-formylation or decomposition.Protect the imidazole nitrogen before the Vilsmeier-Haack reaction. Common protecting groups include benzyl or triethylsilyl (TES).
Product degradation during workup The aldehyde product may be unstable under the workup conditions.Perform the aqueous workup at low temperatures and minimize the time the product is in contact with acidic or basic solutions.
Scenario 2: Low Yield in Formylation via Lithiation
Observation Potential Cause Recommended Solution
Recovery of starting material Incomplete deprotonation or quenching of the lithiated intermediate by trace amounts of water.Ensure strictly anhydrous conditions by using freshly distilled solvents and flame-dried glassware. Use a stronger base or a combination of bases (e.g., i-PrMgCl followed by n-BuLi) to ensure complete deprotonation.[2]
Formation of debrominated product Bromine-lithium exchange is competing with C-H deprotonation.Perform the lithiation at a very low temperature (e.g., -78 °C) to favor kinetic deprotonation over the thermodynamically driven halogen exchange.
Low conversion to the aldehyde after adding DMF Inefficient trapping of the lithiated intermediate.Ensure the DMF is anhydrous. Add the DMF slowly at low temperature and then allow the reaction to warm gradually.

Experimental Protocols

Detailed Protocol: Formylation of a Brominated Imidazole via Lithiation (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 1H-imidazole-2-carboxaldehyde and should be optimized for 5-bromo-1H-imidazole.[2]

Materials:

  • 5-Bromo-1H-imidazole (or a suitable N-protected derivative)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 5-bromo-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of i-PrMgCl in THF (1.0 eq) over 5 minutes. Stir the mixture at 0 °C for an additional 10 minutes.

  • Cool the reaction mixture to a lower temperature (e.g., -20 °C to -78 °C) to minimize side reactions.

  • Add a solution of n-BuLi in hexanes (2.0 eq) dropwise, ensuring the temperature remains below the set point.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete lithiation.

  • Slowly add anhydrous DMF (1.0-1.2 eq) to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride, while keeping the temperature below 20 °C.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. [Link][7][8]

  • Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link][9]

  • Organic Chemistry Portal. Imidazole synthesis. [Link][10]

  • PMC. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link][11]

  • ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link][5]

  • PMC. 5-Bromo-1H-thieno[2,3-d]imidazole. [Link][12]

  • ResearchGate. Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry. [Link][13]

  • ACS Publications. Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. [Link][14]

  • PMC. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. [Link][15]

  • PMC. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link][16]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link][3]

  • DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link][17]

  • Organic & Biomolecular Chemistry (RSC Publishing). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. [Link][18]

  • Indian Academy of Sciences. Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. [Link][19]

  • The Royal Society of Chemistry. Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. [Link][20]

  • HAL Open Science. SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN Maxime D. Crozet, Clément. [Link][21]

  • Wiley Online Library. The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. [Link][22]

  • Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link][23]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link][24]

  • ResearchGate. Applications of the Vilsmeier reaction in heterocyclic chemistry. [Link][25]

  • ResearchGate. Factors contributing to the Br→Li exchange regioselectivity. [Link][26]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. [Link][27]

  • Wikipedia. Vilsmeier–Haack reaction. [Link][8]

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Troubleshooting guide for reactions involving 5-Bromo-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1H-imidazole-2-carbaldehyde

Product Identity:

  • CAS: 1260876-31-0 (Generic for the bromo-aldehyde scaffold)[1][2]

  • IUPAC: 5-bromo-1H-imidazole-2-carbaldehyde

  • Key Application: Intermediate for p38 MAP kinase inhibitors, anti-inflammatory agents, and diverse heterocycle synthesis.

Section 1: Stability & Storage (The Foundation)

Q: My starting material has turned from a pale yellow solid to a dark brown gum. Is it still usable?

A: It is likely degraded. 5-Bromo-1H-imidazole-2-carbaldehyde contains two sensitive functionalities: an electron-deficient aldehyde and an acidic imidazole ring.

  • The Cause: The aldehyde at C2 is highly susceptible to autoxidation to the carboxylic acid (5-bromo-1H-imidazole-2-carboxylic acid) upon exposure to air. Furthermore, the imidazole ring is photosensitive and can undergo polymerization or radical decomposition under ambient light.

  • Diagnosis: Check the 1H NMR. The aldehyde proton signal (typically ~9.6–9.8 ppm in DMSO-d6) will decrease, and a broad carboxylate peak may appear >12 ppm.

  • Recovery: If degradation is minor (<10%), you can purify via recrystallization from hot ethanol or ethyl acetate/hexanes. If significant, column chromatography is required (typically MeOH/DCM due to polarity).

  • Prevention: Store strictly at 2–8°C under Argon/Nitrogen in amber vials.

Section 2: N-Alkylation & Regioselectivity (The Prerequisite)

Q: I am trying to alkylate the imidazole nitrogen, but I am getting a mixture of isomers. Which one is which, and how do I control this?

A: This is the most common "trap" with 4(5)-substituted imidazoles. Due to tautomerism, the hydrogen can reside on either nitrogen, making the bromine appear at position 4 or 5.

  • The Mechanism:

    • Tautomer A (5-Bromo): H is on N1; Br is at C5 (adjacent to NH).

    • Tautomer B (4-Bromo): H is on N3; Br is at C4 (remote from NH).

    • The Outcome: Alkylation typically follows the steric path of least resistance . The electrophile prefers the nitrogen furthest from the bulky bromine atom. Therefore, the major product is usually the 1-alkyl-4-bromoimidazole derivative, not the 5-bromo.

  • Troubleshooting Protocol:

    • Base Selection: Use a mild base (K2CO3, Cs2CO3) in DMF or MeCN to favor thermodynamic control (often improving the ratio of the 1,4-isomer).

    • Structural Confirmation: Do not rely on simple 1H NMR splitting. Use 1D NOE (Nuclear Overhauser Effect) .

      • Irradiate the N-alkyl group.

      • If 1-alkyl-5-bromo: You will see NOE enhancement of the Bromine (no signal) or very weak interaction.

      • If 1-alkyl-4-bromo: You will see a strong NOE enhancement of the C5-proton (the singlet on the imidazole ring).

Visualization of Regioselective Pathways:

Regioselectivity Start 5-Bromo-1H-imidazole-2-carbaldehyde (Tautomeric Mixture) Tautomer4 Tautomer: 4-Bromo (H on N3) Start->Tautomer4 Equilibrium Tautomer5 Tautomer: 5-Bromo (H on N1) Start->Tautomer5 Alkylation Alkylation (R-X, Base) Tautomer4->Alkylation Tautomer5->Alkylation Prod4 Major Product: 1-Alkyl-4-bromoimidazole (Sterically favored) Alkylation->Prod4 Fast Prod5 Minor Product: 1-Alkyl-5-bromoimidazole (Sterically hindered) Alkylation->Prod5 Slow

Caption: Regiochemical outcome of N-alkylation. The "remote" alkylation (yielding the 4-bromo isomer) is kinetically and thermodynamically favored due to steric hindrance from the bromine atom.

Section 3: Cross-Coupling Reactions (Suzuki/Sonogashira)

Q: My Suzuki coupling with phenylboronic acid is stalling at <20% conversion. I see starting material and "imidazole black" precipitate.

A: You are likely experiencing catalyst poisoning caused by the free imidazole nitrogen.

  • The Problem: The free N-H of the imidazole (and the N3 nitrogen) can coordinate strongly to Palladium (Pd), displacing the phosphine ligands and deactivating the catalyst (forming "Pd-black").

  • The Solution: You must protect the nitrogen before attempting cross-coupling.

  • Recommended Protecting Groups (PG):

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability for Suzuki conditions; removable with TFA or Fluoride sources.

    • Boc (tert-Butyloxycarbonyl): Good, but can be liable to fall off if the Suzuki conditions require high temperatures (>80°C) or are too basic.

    • THP (Tetrahydropyranyl): Cheap, robust, acid-labile.

Troubleshooting Table: Suzuki Coupling Optimization

ParameterStandard Condition (Fail)Optimized Condition (Pass)Why?
Substrate Unprotected NHN-Protected (e.g., N-SEM) Prevents Pd coordination to imidazole N.
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or XPhos Pd G2 Bidentate/Bulky ligands resist displacement by nitrogen.
Base Na2CO3 (aq)K3PO4 or Cs2CO3 Anhydrous or stronger bases often help difficult heteroaryl couplings.
Solvent Toluene/WaterDioxane/Water (4:1) Higher solubility of the polar imidazole scaffold.

Section 4: Aldehyde Functionalization (Reductive Amination)

Q: I'm trying to form a Schiff base/amine with a primary amine, but the reaction is extremely slow.

A: The imidazole ring is electron-rich (pi-excessive), but the aldehyde is at the C2 position (between two nitrogens), making it relatively electron-deficient. However, the free NH can interfere by hydrogen bonding with the aldehyde oxygen, reducing its electrophilicity, or by forming aminals.

  • Protocol Adjustment: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger.

Step-by-Step Protocol: Ti-Mediated Reductive Amination

  • Imine Formation:

    • Dissolve 5-bromo-1H-imidazole-2-carbaldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF.

    • Add Ti(OiPr)4 (1.5 – 2.0 equiv) neat.

    • Stir at Room Temperature (RT) for 6–12 hours. (The solution usually turns yellow/orange).

  • Reduction:

    • Dilute with dry MeOH (required to solubilize the borohydride).

    • Add NaBH4 (2.0 equiv) portion-wise at 0°C.

    • Stir for 2 hours at RT.

  • Workup (Critical):

    • Quench with 0.1 M NaOH or Rochelle's Salt solution (to break the Titanium emulsion).

    • Filter through Celite to remove white Ti-oxide precipitate.

    • Extract with EtOAc.[3]

Section 5: Summary Workflow

Q: How do I plan my synthesis route starting from this molecule?

A: Follow this logic gate to avoid dead ends.

Workflow Start Start: 5-Bromo-1H-imidazole-2-carbaldehyde Decision1 Target: C-C Bond Formation? (Suzuki/Sonogashira) Start->Decision1 Decision2 Target: Aldehyde Modification? (Reductive Amination/Wittig) Decision1->Decision2 No Protect STEP 1: Protect Nitrogen (SEM-Cl, NaH, DMF) Decision1->Protect Yes DirectRxn Direct Reaction Possible (Add Ti(OiPr)4 for amines) Decision2->DirectRxn Yes Coupling STEP 2: Pd-Catalyzed Coupling Protect->Coupling Deprotect STEP 3: Deprotection (TFA or TBAF) Coupling->Deprotect

Caption: Strategic decision tree. N-protection is mandatory for metal-catalyzed cross-couplings but optional for aldehyde functionalization.

References

  • Aldehyde Stability & Synthesis

    • Benchchem Technical Guide. "An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde." Accessed Feb 2026.

  • Suzuki Coupling Troubleshooting

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[4] (Discusses catalyst poisoning by heteroatoms).

  • Reductive Amination Protocols

    • Master Organic Chemistry. "Reductive Amination: Mechanism and Conditions."[5] (Detailed discussion on Ti(OiPr)4 usage).

  • Regioselectivity in Imidazoles

    • MDPI. "N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole." (Analogous regiochemistry discussions for bromo-imidazoles).

  • Product Data & Safety

    • Sigma-Aldrich.[1][2] "5-Bromo-1H-imidazole-2-carbaldehyde Safety Data Sheet."

Sources

Technical Support Center: Storage and Handling of 5-Bromo-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Bromo-1H-imidazole-2-carbaldehyde (CAS No. 1260876-31-0). This guide is designed for researchers, medicinal chemists, and process development scientists to address the stability challenges associated with this versatile heterocyclic aldehyde. Due to the inherent reactivity of both the aldehyde functional group and the bromo-imidazole scaffold, improper storage and handling can lead to significant decomposition, impacting experimental reproducibility and product purity.

This document provides in-depth troubleshooting advice, preventative best practices, and validated protocols to ensure the long-term integrity of your material.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This section addresses common problems encountered by users. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement an effective solution.

Q1: My solid 5-Bromo-1H-imidazole-2-carbaldehyde has changed color from off-white/pale yellow to a distinct brown or tan. What does this signify, and can I still use it?

A1: Causality and Actionable Advice

A visible color change is a primary indicator of chemical decomposition. For this specific molecule, the discoloration is most likely due to a combination of two processes:

  • Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation, converting into the corresponding carboxylic acid (5-Bromo-1H-imidazole-2-carboxylic acid). This process can be accelerated by exposure to atmospheric oxygen.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of trace impurities, light, or heat, leading to the formation of colored, higher molecular weight oligomers.[1]

Is it still usable?

The material is likely impure. Using discolored material without purification is strongly discouraged, as the impurities can lead to:

  • Lower reaction yields: The actual concentration of the desired aldehyde is reduced.

  • Formation of complex side products: Degradants can interfere with your reaction chemistry.

  • Inaccurate analytical results: The presence of impurities will complicate the interpretation of NMR, LC-MS, and other characterization data.

Recommended Action: Before use, assess the purity of the discolored material using a suitable analytical technique like HPLC or ¹H NMR (see protocols below). If significant degradation is confirmed, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded.

Q2: My latest purity analysis (HPLC/LC-MS) shows several new impurity peaks that were not present when I first received the compound. What are the likely degradation pathways?

A2: Mechanistic Insight into Degradation

The appearance of new peaks confirms that the compound is degrading. The two primary functional groups, the aldehyde and the bromo-imidazole ring, are the most probable sites of decomposition.

  • Aldehyde Oxidation: As mentioned, oxidation to the carboxylic acid is a common pathway for aldehydes.[1] This is often the most prominent degradation product.

  • Imidazole Ring Instability: The imidazole ring itself can be susceptible to photodegradation.[2] Exposure to light, particularly UV, can generate reactive radical species, leading to a complex mixture of byproducts.[2]

  • Hydrolytic Instability: While more relevant for related compounds like oximes under acidic conditions, prolonged exposure to moisture could potentially lead to minor degradation pathways.[2]

The diagram below illustrates the most probable decomposition routes under suboptimal storage conditions.

cluster_storage Storage Conditions cluster_compound 5-Bromo-1H-imidazole-2-carbaldehyde cluster_products Degradation Products Air_O2 Air (Oxygen) Compound 5-Bromo-1H-imidazole- 2-carbaldehyde Air_O2->Compound Oxidation Light_UV Light (UV) Light_UV->Compound Photodegradation Heat Heat Heat->Compound Polymerization Carboxylic_Acid 5-Bromo-1H-imidazole- 2-carboxylic acid Compound->Carboxylic_Acid Polymer Colored Polymers/ Oligomers Compound->Polymer Side_Products Complex Side Products Compound->Side_Products

Caption: Probable decomposition pathways for 5-Bromo-1H-imidazole-2-carbaldehyde.

Q3: I am experiencing inconsistent results and lower-than-expected yields in my synthesis. Could my stored 5-Bromo-1H-imidazole-2-carbaldehyde be the culprit?

A3: Yes, absolutely.

The chemical purity of your starting materials is paramount for reproducible research. Using a degraded batch of this aldehyde directly impacts synthetic outcomes. The observed molar quantity of the active aldehyde is lower than what was weighed out, leading to incorrect stoichiometry in your reaction. Furthermore, the degradation products are not inert and can actively interfere by consuming reagents or catalyzing unwanted side reactions.

Self-Validation Check: If you suspect the aldehyde is the cause of poor results, run a small-scale control reaction using a freshly opened vial or a newly purchased lot of the compound. A significant improvement in yield or purity profile would validate that the degradation of your stored material is the root cause.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, gold-standard storage conditions for ensuring the long-term stability of 5-Bromo-1H-imidazole-2-carbaldehyde?

A1: To maximize shelf-life and prevent decomposition, the compound must be protected from air, light, and heat. The recommended storage temperature is between 2-8°C.[3] Storing the solid under an inert atmosphere (such as argon or nitrogen) is critical to prevent oxidation.[3]

The following table summarizes the ideal storage protocol.

ParameterRecommended ConditionSuboptimal/Damaging ConditionRationale
Temperature 2–8 °C (Refrigerated)[3]Room Temperature / Freezer (-20°C)Prevents thermal degradation and polymerization. Avoid deep freezing, which can sometimes trap moisture upon temperature cycling.
Atmosphere Inert Gas (Argon or Nitrogen)[3]AirPrevents oxidation of the aldehyde group.[1]
Light Amber vial, stored in the darkClear vial, exposure to lab lightPrevents photodegradation of the imidazole ring.[2]
Container Tightly sealed, airtight vial with a PTFE-lined capLoosely capped vialPrevents ingress of atmospheric oxygen and moisture.
Q2: What is the correct handling procedure for weighing out the compound for daily use without compromising the entire bottle?

A2: The key is to minimize the exposure of the bulk material to the atmosphere. The following workflow is mandatory for maintaining the integrity of the stock container.

cluster_workflow Handling Workflow for Air-Sensitive Aldehyde Start Retrieve from 2-8°C Storage Equilibrate Allow vial to warm to Room Temperature (in desiccator if possible) Start->Equilibrate Step 1 Inert Move to inert atmosphere (Glovebox or Argon/N₂ line) Equilibrate->Inert Step 2 Weigh Quickly weigh required amount into a separate vial Inert->Weigh Step 3 Seal Purge stock vial headspace with inert gas and tightly reseal Weigh->Seal Step 4 End Return stock vial to 2-8°C Storage IMMEDIATELY Seal->End Step 5

Caption: Recommended workflow for handling 5-Bromo-1H-imidazole-2-carbaldehyde.

Why equilibrate to room temperature first? Opening a cold vial directly in the lab will cause moisture from the air to condense inside, introducing water that can accelerate degradation.

Q3: What analytical methods are best for a quick and reliable quality control (QC) check?

A3: A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a UV detector is standard for heterocyclic compounds.[4] Degradation is observed as a decrease in the area of the main product peak and the emergence of new peaks, typically at different retention times.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation. The aldehyde proton signal (typically δ 9-10 ppm) is highly diagnostic. A decrease in the integration of this signal relative to the aromatic protons on the imidazole ring indicates decomposition. The appearance of new signals, particularly a broad peak in the carboxylic acid region (δ 10-12 ppm), is a clear sign of oxidation.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Long-Term Storage
  • Procurement: Upon receipt, inspect the material's physical appearance and Certificate of Analysis (CoA).

  • Aliquotting (Optional but Recommended): If you plan to use the material over a long period, consider aliquoting the bulk powder into several smaller, amber glass vials under an inert atmosphere (glovebox). This prevents repeated exposure of the entire batch.

  • Inerting: For each vial, remove the air from the headspace by gently flushing with dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant (PTFE) liner.

  • Labeling: Clearly label each vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vials in a refrigerator maintained at 2-8°C, away from light sources.

Protocol 2: Example HPLC Method for Purity Assessment

This method is a general starting point and may require optimization for your specific equipment and impurity profile. It is based on standard practices for analyzing similar heterocyclic compounds.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or a mixture of acetonitrile/water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all observed peaks.

References

  • Chemsrc. (2025, August 27). 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde MSDS. [Link]

  • Capot Chemical. (2015, December 4). MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. [Link]

  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. [Link]

  • PubChem. 5-bromo-1H-imidazole-2-carbaldehyde. [Link]

  • Energy & Fuels. Heterocyclic Addition Reactions during Low Temperature Autoxidation. [Link]

Sources

Validation & Comparative

5-Bromo-1H-imidazole-2-carbaldehyde vs other brominated imidazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

5-Bromo-1H-imidazole-2-carbaldehyde: A Comparative Technical Guide

Part 1: Executive Summary & Chemical Identity

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 1260876-31-0) is a bifunctional imidazole scaffold serving as a critical "linchpin" intermediate in medicinal chemistry.[1] It features two distinct reactive handles: an electrophilic aldehyde at C2 and a nucleophilic/coupling-ready bromide at C5 (tautomeric C4).[1]

This guide compares this specific isomer against its positional analogs, clarifying the often-confusing nomenclature arising from imidazole tautomerism and defining its superior utility in designing kinase inhibitors and complex heterocycles.[2]

The Tautomerism Trap: 4-Bromo vs. 5-Bromo

In unsubstituted 1H-imidazoles, the N-H proton rapidly migrates between N1 and N3.[1][3] Consequently, 5-bromo-1H-imidazole-2-carbaldehyde and 4-bromo-1H-imidazole-2-carbaldehyde are identical in solution and solid state.[1] They only become distinct regioisomers upon N-substitution (alkylation/arylation).[1]

Tautomerism cluster_0 Tautomeric Equilibrium (Identical Substance) cluster_1 N-Alkylation (Irreversible Regioisomers) T1 4-Bromo-1H-imidazole-2-carbaldehyde (H on N1, Br on C4) T2 5-Bromo-1H-imidazole-2-carbaldehyde (H on N1, Br on C5) T1->T2 Fast H-shift R1 1-Alkyl-4-bromo-imidazole-2-carbaldehyde (Major Product usually) T2->R1 + R-X (Base) Electrophile attacks N furthest from Br R2 1-Alkyl-5-bromo-imidazole-2-carbaldehyde (Minor Product) T2->R2 + R-X (Base) Steric/Electronic Disfavor

Caption: Tautomeric equilibrium of the parent compound and the divergence into distinct regioisomers upon N-alkylation.

Part 2: Comparative Analysis of Isomers

The following table contrasts the target compound with its primary positional isomer, 2-bromo-1H-imidazole-4-carbaldehyde , highlighting why the 5-bromo-2-carbaldehyde configuration is often preferred for specific synthetic goals.

Feature5-Bromo-1H-imidazole-2-carbaldehyde (Target)2-Bromo-1H-imidazole-4-carbaldehyde (Alternative)
Structure Aldehyde at C2, Bromine at C4/5Aldehyde at C4, Bromine at C2
Acidity (pKa) ~11.5 (NH).[1][3] C2-CHO is strongly EWG, acidifying NH.[2]~11.8 .[2] Similar range, but C2-Br is less withdrawing than C2-CHO.[1]
Suzuki Coupling Excellent. C4/5-Br bond is highly reactive to Pd(0).Good. C2-Br is reactive but can suffer from sluggish oxidative addition due to N-chelation.
N-Alkylation Regioselective. Br at C4 directs alkylation to N1 (remote), yielding 1,4-disubstituted products.[1]Mixture Risk. Steric bulk at C2 and C4 is balanced; often yields ~1:1 mixtures of 1,4 and 1,5 isomers.[2]
Stability Moderate.[2] Aldehyde prone to oxidation; store under inert gas.[2]Higher. C4-aldehydes are generally less prone to hydration/oxidation than C2-aldehydes.
Primary Use Accessing 2,4-disubstituted imidazoles via sequential functionalization.[2]Accessing 2,4-disubstituted imidazoles where C2 is the aryl coupling partner.[2]

Part 3: Synthetic Routes & Experimental Protocols

Two primary strategies exist for synthesizing 5-bromo-1H-imidazole-2-carbaldehyde. Method A is preferred for scale and cost, while Method B offers higher regiocontrol if N-protection is pre-installed.[2]

Method A: Direct Bromination of Imidazole-2-carbaldehyde (Recommended)

This route utilizes N-bromosuccinimide (NBS) to selectively brominate the electron-rich C4/5 position of the imidazole ring.[1][3]

Protocol:

  • Starting Material: Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in DMF (0.5 M concentration).

  • Bromination: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes to prevent over-bromination (dibromide formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by LC-MS (Target M+H: ~175/177).[1]

  • Workup: Pour mixture into ice water (5x volume). The product typically precipitates.[2] Filter, wash with cold water, and dry.[2]

  • Purification: Recrystallize from ethanol/water if necessary.

    • Note: If the product does not precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[2]

Method B: Formylation of 4-Bromoimidazole

This route is "convergent" but technically more demanding due to the need for lithiation, which risks halogen-metal exchange at the bromine.[1][3]

  • Protection: Protect 4-bromoimidazole with a SEM or MOM group (Essential to prevent N-deprotonation).

  • Lithiation: Dissolve protected imidazole in anhydrous THF at -78°C .

  • Base: Add LDA (Lithium Diisopropylamide, 1.1 eq).[2] Crucial: Do NOT use n-BuLi, as it will cause Lithium-Halogen exchange at the C4-Br.[1] LDA selectively deprotonates the acidic C2-H.

  • Quench: Add dry DMF (1.5 eq). Warm to RT.

  • Deprotection: Acid hydrolysis (HCl/MeOH) to remove the protecting group.[2]

Part 4: Critical Application – Regioselective Functionalization

The power of 5-bromo-1H-imidazole-2-carbaldehyde lies in its ability to direct incoming substituents.[1] The following workflow illustrates how to leverage its structure for precise library synthesis.

SynthesisWorkflow Start 5-Bromo-1H-imidazole-2-carbaldehyde (Tautomeric Mix) Step1 Step 1: N-Alkylation (R-X, K2CO3, DMF) Start->Step1 Major Major Isomer: 1-Alkyl-4-bromo-imidazole-2-CHO (Alkylation at N remote from Br) Step1->Major Electronic/Steric Control (>90% Selectivity typically) Minor Minor Isomer: 1-Alkyl-5-bromo-imidazole-2-CHO (Alkylation at N adjacent to Br) Step1->Minor <10% Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Major->Step2 Final Target: 1-Alkyl-2-formyl-4-aryl-imidazole (Kinase Inhibitor Scaffold) Step2->Final C-Br Replacement

Caption: Decision tree for synthesizing 1,2,4-trisubstituted imidazoles with high regiocontrol.

Experimental Protocol: Suzuki Coupling at C4/5

Objective: Coupling an aryl boronic acid to the bromine position.[2][3][4]

  • Reagents: Combine 5-bromo-1H-imidazole-2-carbaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent/Base: Use Dioxane:Water (4:1) with Cs₂CO₃ (2.0 eq).[2]

    • Why Cs₂CO₃? Cesium bases often provide better solubility and turnover for heteroaryl couplings than K₂CO₃.[2]

  • Conditions: Heat to 80–90°C under Argon for 4–6 hours.

  • Observation: The reaction is generally clean. If the aldehyde is unprotected, avoid strong nucleophilic bases (like NaOEt) to prevent Cannizzaro or condensation side reactions.[2]

Part 5: References

  • Synthesis of Imidazole-2-carbaldehyde: Bastiaansen, L. A. M., et al. "Imidazole-2-carboxaldehyde."[1] Organic Syntheses, Coll.[2] Vol. 6, p.637 (1988).[2] Link[1][2]

  • Bromination of Imidazoles: Naidu, A. B., et al. "N-Bromosuccinimide (NBS) Mediated Regioselective Bromination of Imidazoles."[2] Tetrahedron Letters, 56(19), 2484-2487 (2015).[1][2]

  • Regioselectivity in N-Alkylation: Lopyrev, V. A., et al. "Regioselectivity of Alkylation of 4(5)-Substituted Imidazoles."[1][2] Russian Chemical Reviews, 71(3), 233 (2002).[1][2]

  • Suzuki Coupling of Haloimidazoles: Bellina, F., et al. "Palladium-catalyzed C-C bond forming reactions of 4(5)-haloimidazoles."[1][2][3] Tetrahedron, 64(26), 6060-6072 (2008).[1][2]

  • pKa of Imidazole Derivatives: Walba, H., & Isensee, R. W.[2] "Acidity constants of some imidazole derivatives." Journal of Organic Chemistry, 26(8), 2789-2791 (1961).[1][2] Link[1][2]

Sources

Comparison of 5-Bromo-1H-imidazole-2-carbaldehyde with similar aldehydes in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Bromo-1H-imidazole-2-carbaldehyde against its non-halogenated parent and regioisomeric alternatives. It focuses on synthetic utility, orthogonal reactivity, and specific applications in medicinal chemistry (particularly p38 MAP kinase inhibitors).

Executive Summary

5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 3604-86-2) represents a "bifunctional pivot" in heterocyclic chemistry. Unlike the parent imidazole-2-carbaldehyde , which is limited to condensation reactions at the C2-formyl group, the 5-bromo derivative enables orthogonal functionalization . It allows researchers to build complex trisubstituted imidazole cores—a privileged scaffold in kinase inhibition—by sequentially applying Suzuki-Miyaura cross-coupling (at C5) and condensation/reductive amination (at C2).

Quick Comparison Matrix
Feature5-Bromo-1H-imidazole-2-carbaldehyde Imidazole-2-carbaldehyde 4-Bromo-1H-imidazole-5-carbaldehyde
Primary Utility Bifunctional Core (Linker/Scaffold)C2-End Capping / Ligand SynthesisRegioisomeric Scaffold
C5 Reactivity High (Pd-catalyzed Cross-Coupling)Low (Requires C-H activation)N/A (Aldehyde blocked)
C2 Reactivity High (Aldehyde Condensation)High (Aldehyde Condensation)Low (C2-H requires activation)
Acidity (NH) High (pKa ~10.5 due to Br EWG)Moderate (pKa ~14.2)High
Key Application p38 MAPK Inhibitors , MOFsSchiff Base Ligands, Ionic LiquidsHistamine analogs

Part 1: Structural & Electronic Profiling

The "Orthogonal" Advantage

The defining characteristic of 5-bromo-1H-imidazole-2-carbaldehyde is the ability to react exclusively at one site without protecting the other, provided the correct order of operations is followed.

  • Electronic Push-Pull: The C2-formyl group is strongly electron-withdrawing (-M, -I), which deactivates the ring toward electrophilic aromatic substitution but activates the C5-Br bond for oxidative addition with Palladium(0).

  • Tautomeric Equilibrium: In solution, the 1H-proton rapidly shifts between N1 and N3. Consequently, 5-bromo-1H-imidazole-2-carbaldehyde and 4-bromo-1H-imidazole-2-carbaldehyde are tautomers. For synthetic purposes involving N-alkylation, this often leads to a mixture of regioisomers (N1-alkyl-5-bromo vs. N1-alkyl-4-bromo) unless bulky protecting groups (e.g., Trityl, SEM) are used to lock the sterics.

Acidity and Solubility

The presence of the bromine atom (an inductive withdrawing group) significantly increases the acidity of the NH proton compared to the non-halogenated parent.

  • Implication: Bases used in subsequent reactions (e.g., K₂CO₃ in Suzuki coupling) will deprotonate the imidazole first. This forms an imidazolide anion, which can poison Pd-catalysts or alter solubility.

  • Solution: Use of N-protecting groups (SEM, Boc, or Methyl) is recommended before attempting cross-coupling to ensure consistent yields.

Part 2: Comparative Synthetic Utility

Vs. Imidazole-2-carbaldehyde (The Parent)[2]
  • Limitation of Parent: Imidazole-2-carbaldehyde is excellent for making Schiff bases (e.g., for metal coordination). However, installing a carbon substituent at C4/C5 requires harsh electrophilic substitution (nitration/halogenation) after the aldehyde chemistry, which often oxidizes or damages the aldehyde.

  • Advantage of 5-Br: The bromine handle is "pre-installed." You can perform a mild Suzuki coupling to install an aryl group at C5, leaving the aldehyde intact for later steps.

Vs. 4-Bromo-1H-imidazole-5-carbaldehyde (The Regioisomer)
  • Steric Environment: In the 5-carbaldehyde isomer, the formyl group is adjacent to the NH (or N-R). This creates steric clash during condensation reactions. The 2-carbaldehyde (in the 5-Br derivative) projects away from the ring substituents, generally offering faster kinetics for reductive amination.

  • C2 vs C5 Coupling: Palladium oxidative addition is generally faster at C5 (in the 2-CHO isomer) than at C2 (in the 4-CHO isomer) due to the electronic environment, though both are viable.

Part 3: Experimental Case Studies & Protocols

Workflow Visualization

The following diagram illustrates the orthogonal workflow for synthesizing trisubstituted kinase inhibitors using 5-bromo-1H-imidazole-2-carbaldehyde.

OrthogonalSynthesis Start 5-Bromo-1H-imidazole- 2-carbaldehyde Step1 Step 1: N-Protection (SEM-Cl / NaH) Start->Step1 Locks Tautomer Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 / Pd(dppf)Cl2) Step1->Step2 C5 Functionalization Step3 Step 3: Aldehyde Condensation (Reductive Amination / Henry Rxn) Step2->Step3 C2 Functionalization Final Trisubstituted Imidazole (p38 Inhibitor Core) Step3->Final Deprotection

Caption: Orthogonal synthetic pathway transforming the 5-bromo scaffold into a trisubstituted bioactive core.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 while preserving the C2-aldehyde. Note: This protocol assumes the imidazole nitrogen is protected (e.g., N-Methyl or N-SEM).

Reagents:

  • Substrate: 1-Protected-5-bromo-imidazole-2-carbaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Procedure:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 85°C for 4–6 hours (thermal) or 100°C for 30 mins (Microwave).

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The aldehyde carbonyl is stable under these basic conditions for short durations.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography.

Self-Validation Check:

  • Success Indicator: Disappearance of the aryl bromide starting material. Retention of the aldehyde peak in ¹H NMR (~9.6–9.8 ppm).

  • Common Failure: If the aldehyde is lost, check for Cannizzaro disproportionation (avoid strong hydroxide bases; carbonate is safer).

Protocol B: Selective Reductive Amination

Objective: Functionalize the C2-aldehyde without affecting the C5-Bromine (if coupling is done second).

Reagents:

  • Amine: Primary amine (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • Solvent: DCE (Dichloroethane) or THF.

  • Additive: Acetic Acid (catalytic).

Procedure:

  • Mix aldehyde and amine in DCE with 1 drop of AcOH. Stir for 1 hour to form the imine (equilibrium).

  • Add NaBH(OAc)₃ in one portion.

  • Stir at Room Temperature for 12 hours.

  • Quench with saturated NaHCO₃.

Part 4: Data Summary & Performance Comparison

The following table summarizes typical yields reported in literature for transformations involving these specific imidazole scaffolds.

Reaction TypeSubstrate: 5-Br-2-CHO Substrate: 2-CHO (Parent) Notes
Suzuki Coupling 75–92% (at C5)< 5% (No handle)Requires N-protection for high yields.
Reductive Amination 80–95% 85–98%Br substituent does not sterically hinder C2.
Henry Reaction 65–80% (Nitroaldol)70–85%C5-Br increases electrophilicity of aldehyde.
Oxidation to Acid >90% (NaClO₂)>90%Both oxidize cleanly to the carboxylic acid.
Comparative Reactivity Diagram (Graphviz)

ReactivityComparison Parent Imidazole-2-CHO + High Atom Economy + Cheap - No Cross-Coupling Handle Bromo 5-Bromo-imidazole-2-CHO + Orthogonal Reactivity + p38 Inhibitor Scaffold - Higher Cost Parent->Bromo Bromination (NBS) (Often Low Yield/Regio-mix) Schiff Base Schiff Base Parent->Schiff Base Condensation C5-Aryl Derivative C5-Aryl Derivative Bromo->C5-Aryl Derivative Suzuki Coupling (High Yield) Bromo->Schiff Base Condensation

Caption: Decision tree for selecting between the parent aldehyde and the 5-bromo derivative.

References

  • Synthesis of p38 MAP Kinase Inhibitors: Murry, J. A. (2003). "Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors." Current Opinion in Drug Discovery & Development.

  • Suzuki Coupling of Halo-Imidazoles: Bellina, F., et al. (2002). "Palladium-catalyzed cross-coupling reactions of haloazoles." Tetrahedron. (General grounding for C5-Br reactivity).
  • Reactivity of Imidazole-2-carbaldehyde: Organic Syntheses, Coll. Vol. 5, p.60 (1973); Vol. 44, p.9 (1964).

  • Regioselectivity in Imidazole Bromination: O'Connell, J. F., et al. (1995).
  • pKa and Acidity Data: Storey, B. T., et al. (1964).[3] "Acidity of Imidazole Derivatives." Journal of Organic Chemistry.

Sources

Publish Comparison Guide: Validation of 5-Bromo-1H-imidazole-2-carbaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and comparison resource for 5-Bromo-1H-imidazole-2-carbaldehyde , a specialized heterocyclic building block. It is designed for medicinal chemists and biologists evaluating scaffolds for Fragment-Based Drug Discovery (FBDD) , specifically targeting kinase inhibitors (p38 MAPK) and anti-infectives.

Product Identity: 5-Bromo-1H-imidazole-2-carbaldehyde CAS: 1260876-31-0 (varies by salt/hydration, commonly cited as generic 5-bromo-2-formylimidazole) Primary Application: Strategic intermediate for accessing the C2-vector of the imidazole core, critical for improving selectivity in kinase inhibitors and overcoming resistance in antifungal azoles.

Executive Summary: The "C2-Vector" Advantage

In the crowded landscape of imidazole-based therapeutics (e.g., Losartan, Ondansetron, SB203580), the vast majority of libraries utilize the C4/C5 substitution pattern . This has led to a "patent thicket" and frequent off-target toxicity due to non-selective binding in the ATP pocket.

5-Bromo-1H-imidazole-2-carbaldehyde distinguishes itself by offering a pre-installed, reactive handle (aldehyde) at the C2 position , combined with a halogen handle at C5. This orthogonal functionalization allows researchers to direct substituents toward the solvent-exposed region or the ribose binding pocket of kinases—areas often under-exploited compared to the hydrophobic back-pocket targeted by C4/C5 isomers.

Comparison at a Glance
Feature5-Bromo-1H-imidazole-2-carbaldehyde (Subject)4-Bromo-1H-imidazole-5-carbaldehyde (Alternative)4-Bromoimidazole (Base Scaffold)
Primary Vector C2 (Solvent Front/Ribose) C4/C5 (Hydrophobic Pocket)Non-directional
Synthetic Utility High: Orthogonal handles (Br vs CHO) allow sequential coupling without protecting groups.[1][2]Moderate: Tautomerism between N1/N3 often complicates regioselectivity.Low: Requires harsh lithiation (n-BuLi) to install carbon handles.
Kinase Selectivity High Potential: C2-substituents modulate affinity for the "Gatekeeper" residue.Standard: Classic "SB203580-like" binding mode; often promiscuous.N/A
Stability Moderate (Aldehyde susceptible to oxidation).Moderate.High.

Technical Comparison & Performance Data

Synthetic Efficiency Validation

The primary "performance" metric for this intermediate is its ability to undergo chemoselective transformations . The C2-aldehyde is highly reactive toward reductive amination, while the C5-bromide remains intact for subsequent Suzuki/Sonogashira coupling.

Comparative Yield Data (Internal/Literature Consensus): Reaction: Reductive Amination with Benzylamine (NaBH(OAc)3, DCM)

ScaffoldYield (%)Purity ProfileNotes
5-Bromo-1H-imidazole-2-carbaldehyde 88-92% Clean mono-alkylationC2-aldehyde is less sterically hindered than C5.
4-Bromo-1H-imidazole-5-carbaldehyde 65-75%Mix of tautomersSteric clash with C4-Br reduces yield; requires N-protection.
Biological Assay Validation: p38 MAPK Inhibition

To validate the biological relevance of the C2-scaffold, we compare the potency of a derivative synthesized from the subject product versus a standard C4-derived inhibitor.

  • Compound A (Derived from Subject): 2-(Benzylamino)-5-(4-fluorophenyl)-imidazole

  • Compound B (Alternative): 4-(Benzylamino)-5-(4-fluorophenyl)-imidazole (Isomeric control)

Assay: ADP-Glo™ Kinase Assay (Promega) targeting p38α MAPK.

CompoundIC50 (nM)Selectivity (p38α vs JNK1)Mechanism of Action
Compound A (C2-Vector) 42 nM >100-foldBinds ATP pocket; C2-benzyl group occupies the ribose pocket, displacing water.
Compound B (C4-Vector) 150 nM~20-foldClassic hydrophobic pocket binder; lower selectivity due to conserved back-pocket residues.
SB203580 (Ref Std) 48 nM>500-foldStandard Control.

Interpretation: While the reference standard is potent, the C2-derived Compound A achieves comparable potency with a distinct selectivity profile. This validates the 5-Bromo-1H-imidazole-2-carbaldehyde as a viable starting material for generating novel IP.

Experimental Protocols

Protocol 1: Chemoselective Synthesis of C2-Functionalized Core

This protocol validates the stability of the C5-Br bond during C2-manipulation.

  • Reagents: 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 eq), Aniline derivative (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve aldehyde in DCE under

      
       atmosphere.
      
    • Add amine and acetic acid; stir at RT for 30 min (Imine formation).

    • Cool to 0°C and add STAB portion-wise.

    • Stir overnight at RT.

    • Critical Step: Quench with sat.

      
      . Do not use strong base to avoid debromination.
      
  • QC Check: LC-MS should show M+1 peak corresponding to the amine product with the characteristic Br isotope pattern (1:1 doublet).

Protocol 2: p38 MAPK Inhibition Assay (Self-Validating System)

Use this assay to validate the biological activity of the synthesized derivatives.

  • System: Recombinant human p38α MAPK (active).[3]

  • Substrate: ATF-2 fusion protein or peptide substrate.

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Validation Steps:

    • Z-Factor Check: Run 8 wells of DMSO (0% inhibition) and 8 wells of 10 µM SB203580 (100% inhibition). Z' must be > 0.5.

    • Dose Response: Test derivatives at 8 concentrations (e.g., 0.1 nM to 10 µM).

    • Readout: Measure luminescence (ADP production) or fluorescence (phosphorylation).

Visualizing the Strategic Advantage

The following diagram illustrates how 5-Bromo-1H-imidazole-2-carbaldehyde serves as a "divergent hub" compared to the traditional 4-bromo isomer.

ImidazoleStrategy cluster_legend Strategic Vector Analysis Start 5-Bromo-1H-imidazole- 2-carbaldehyde (Subject Product) Step1 Step 1: C2-Functionalization (Reductive Amination) Start->Step1 High Reactivity (CHO) Alt 4-Bromo-1H-imidazole- 5-carbaldehyde (Alternative) Target2 Traditional Inhibitor (Targeting Hydrophobic Pocket) Alt->Target2 Standard Route (Crowded IP) Step2 Step 2: C5-Coupling (Suzuki/Sonogashira) Step1->Step2 Br Intact Target1 Novel Kinase Inhibitor (Targeting Ribose Pocket) Step2->Target1 Unique IP Space

Caption: Divergent synthesis pathway showing how the 2-carbaldehyde scaffold accesses unique chemical space (Green) compared to the traditional 4-carbaldehyde route (Yellow).

References & Grounding

  • Comparison of Imidazole Regioisomers in Kinase Inhibition:

    • Study: Analysis of p38

      
       MAP kinase inhibitors reveals that C2-substitution patterns (accessible via 2-carbaldehyde) can induce a "DFG-out" conformation, improving residence time compared to C4-substituted analogs.
      
    • Source:

  • Synthetic Utility of Halo-Imidazole Aldehydes:

    • Study: Detailed protocols on the regioselective lithiation and formylation of imidazoles, establishing the stability profiles of 2-CHO vs 4-CHO isomers.

    • Source: [Ohta, S., et al. "Regioselective synthesis of imidazole derivatives." Chem. Pharm.[4] Bull.]([Link])

  • Antimicrobial Validation of Imidazole-2-Carbaldehyde Derivatives:

    • Study: Derivatives synthesized from imidazole-2-carbaldehyde showed MICs of 4–64 mg/L against M. tuberculosis, validating the scaffold for anti-infective screening.

    • Source: [Pandey, J., et al. "Synthesis of imidazole derivatives with antimycobacterial activity." Arch.[4] Pharm.]([Link]4]

  • General p38 MAPK Assay Protocols:

    • Protocol: Standardized ADP-Glo assay conditions for imidazole-based inhibitors.

    • Source:

Sources

Benchmarking 5-Bromo-1H-imidazole-2-carbaldehyde against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 5-Bromo-1H-imidazole-2-carbaldehyde (CAS: 36052-24-1) represents a "bifunctional pivot" scaffold. Unlike its more common regioisomers (e.g., 4-bromo-5-formylimidazole), this molecule offers a unique orthogonality: a highly electrophilic C2-aldehyde flanked by two nitrogens, paired with a C5-bromide handle for cross-coupling.

This guide benchmarks the molecule against its primary synthetic alternatives, evaluating reactivity profiles, stability, and utility in kinase inhibitor design (specifically p38 MAP kinase and tubulin inhibitors).

Part 1: The Scaffold Landscape (Competitor Analysis)

To understand the utility of 5-Bromo-1H-imidazole-2-carbaldehyde (Target A ), we must benchmark it against its closest structural competitors: 4-Bromo-1H-imidazole-5-carbaldehyde (Competitor B ) and 2-Bromo-1H-imidazole-4-carbaldehyde (Competitor C ).

Table 1: Physicochemical & Reactivity Benchmark
FeatureTarget A (5-Br-2-CHO)Competitor B (4-Br-5-CHO)Competitor C (2-Br-4-CHO)
Aldehyde Reactivity High (C2 is electron-deficient)Moderate (C5 is electron-rich)Moderate (C4 is electron-rich)
C-Halogen Bond Strength Moderate (C5-Br)Moderate (C4-Br)Low (C2-Br is labile)
N-H Acidity (pKa) ~14.2 (More acidic)~14.5~14.4
Tautomeric Stability High (Symmetrical resonance)Low (Rapid 4/5 tautomerism)Moderate
Primary Application Bifunctional Linkers, Kinase ScaffoldsHistamine AnalogsN-Alkylation Studies

The Verdict:

  • Choose Target A when you need to perform sequential functionalization: highly efficient reductive amination at C2 followed by Suzuki coupling at C5.

  • Choose Competitor C only if you specifically require C2-substitution via nucleophilic aromatic substitution (

    
    ), as the C2-Br is more prone to displacement than C5-Br.
    

Part 2: Reactivity Matrix & Mechanistic Insights

The "C2-Aldehyde Advantage"

The C2 position of the imidazole ring is situated between two electronegative nitrogen atoms. This creates a significant inductive electron-withdrawing effect, making the C2-aldehyde more electrophilic than the C4 or C5 equivalents.

  • Experimental Implication: Reductive aminations with Target A proceed faster and often require milder reducing agents (e.g., NaBH(OAc)₃ vs. NaCNBH₃) compared to Competitor B.

  • Risk Factor: The C2-aldehyde is more prone to hydration to the gem-diol in aqueous acidic media. Protocol Adjustment: Maintain anhydrous conditions during imine formation.

The Suzuki-Miyaura Challenge (C5-Br)

Coupling at the C5 position of an unprotected imidazole is notoriously difficult due to the acidic N-H proton, which can quench organometallic species or poison Pd catalysts.

  • The Solution: Use of "Ligand-Free" conditions or specific bulky phosphine ligands (e.g., SPhos, XPhos) often fails without N-protection.

  • Best Practice: Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc is recommended before the Suzuki step, although recent protocols using water-soluble Pd catalysts have shown promise for unprotected substrates [1][2].

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available to this scaffold, highlighting the "Order of Operations" critical for high yields.

G Start 5-Bromo-1H-imidazole- 2-carbaldehyde PathA_Step1 Path A: Reductive Amination (C2 Functionalization) Start->PathA_Step1  Preferred for  Stable Amines PathB_Step1 Path B: N-Protection (SEM/Boc) Start->PathB_Step1  Preferred for  Complex Biaryls PathA_Step2 Intermediate A: 5-Bromo-2-(aminomethyl)imidazole PathA_Step1->PathA_Step2 PathA_Step3 Suzuki Coupling (C5 Functionalization) PathA_Step2->PathA_Step3  Requires Pd(dppf)Cl2 Final Target Scaffold (e.g., p38 Inhibitor Core) PathA_Step3->Final PathB_Step2 Intermediate B: Protected 5-Bromo Scaffold PathB_Step1->PathB_Step2 PathB_Step3 Suzuki Coupling (C5 Functionalization) PathB_Step2->PathB_Step3 PathB_Step3->Final  Deprotection Step

Figure 1: Divergent Synthesis Workflow. Path A utilizes the high reactivity of the C2-aldehyde first. Path B prioritizes the C5-bromide coupling, requiring protection to prevent catalyst poisoning.

Part 4: Validated Experimental Protocols

Protocol A: High-Efficiency Reductive Amination (C2-Selective)

Objective: Derivatization of the aldehyde without affecting the bromine handle.

  • Reagents:

    • Substrate: 5-Bromo-1H-imidazole-2-carbaldehyde (1.0 equiv)

    • Amine: Primary or Secondary amine (1.1 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Catalyst: Acetic Acid (1-2 drops, pH adjustment)

  • Procedure:

    • Step 1 (Imine Formation): Dissolve the aldehyde and amine in DCE under

      
      . Add Acetic Acid. Stir at Room Temperature (RT) for 1-2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).
      
    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Step 3 (Work-up): Warm to RT and stir overnight. Quench with saturated

      
      . Extract with DCM.
      
    • Yield Expectation: 85-95%.

Why this works: STAB is mild enough to leave the C-Br bond intact while effectively reducing the imine formed at the highly reactive C2 position [3].

Protocol B: Suzuki-Miyaura Coupling (C5-Selective)

Objective: Biaryl formation at the C5 position. Note that unprotected imidazoles often result in low yields (10-30%). This protocol assumes a standard protection strategy (e.g., SEM-protection) has been applied, or uses optimized conditions for free NH.

  • Reagents:

    • Substrate: N-SEM-5-bromoimidazole-2-carbaldehyde (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2 equiv)[1][2]

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: Combine substrate, boronic acid, and catalyst in a microwave vial.

    • Step 2: Add solvent and base solution. Sparge with Argon for 5 minutes.

    • Step 3: Heat to 90°C (oil bath) or 110°C (Microwave) for 1 hour.

    • Step 4: Filter through Celite.

    • Yield Expectation: 70-85%.

Critical Insight: If using the unprotected aldehyde, switch the catalyst to


  and use a solvent mixture of DME/Water/Ethanol (2:1:1) with 

. The yield will likely drop to 40-50% due to catalyst poisoning by the imidazole nitrogen [1][4].

Part 5: Strategic Application (Case Study)

Target: p38 MAP Kinase Inhibitor Scaffold. In the development of p38 inhibitors (e.g., SB203580 analogs), the imidazole core is critical for hydrogen bonding within the ATP binding pocket.

  • Role of 5-Br-2-CHO:

    • The C2-Aldehyde is converted into a substituted amine or alcohol to interact with the "sugar pocket" or solvent-exposed region.

    • The C5-Bromine is coupled to a 4-fluorophenyl or pyridine ring to target the hydrophobic pocket.

  • Advantage over 4-formyl isomer: The C2 vector allows for a more linear extension into the solvent channel, improving solubility and pharmacokinetic properties compared to the angled vector of the C4-substituent [5].

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole/Imidazole. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Guide. Retrieved from

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from

  • National Institutes of Health (PMC). (2023). Synthesis and Biological Evaluation of Imidazole Derivatives as Kinase Inhibitors. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and reactive chemical entities. 5-Bromo-1H-imidazole-2-carbaldehyde, a key building block in synthetic chemistry, possesses a dual-functionality—a reactive aldehyde group and a halogenated imidazole core—that necessitates a stringent and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment, in compliance with federal regulations.

The foundation of safe disposal is a thorough understanding of the compound's inherent risks. This protocol is designed not merely as a list of instructions, but as a self-validating system rooted in the principles of chemical compatibility, regulatory compliance, and risk mitigation.

Part 1: Hazard Identification and Risk Assessment

5-Bromo-1H-imidazole-2-carbaldehyde is classified as a hazardous substance. Its hazard profile stems from its potential to cause irritation and harm upon contact or ingestion. The United States Environmental Protection Agency (EPA) regulates chemical wastes under the Resource Conservation and Recovery Act (RCRA), and this compound falls under the category of hazardous waste due to its toxic characteristics.[1][2]

Hazard Classification & Properties
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Physical Form Solid
Chemical Family Halogenated Organic Compound, Aldehyde
Incompatible Materials Strong oxidizing agents[3]

The causality for this classification lies in its chemical structure. The aldehyde group can be reactive, while the brominated heterocyclic system contributes to its potential for environmental persistence and toxicity. Therefore, it must be managed as a regulated hazardous waste from the point of generation to its final disposal.

Part 2: Core Disposal Protocol: Segregation and Collection at the Point of Generation

The most critical phase of chemical waste management occurs within the laboratory at the "Satellite Accumulation Area" (SAA).[2][4][5] This is the designated location at or near the point of waste generation, under the control of laboratory personnel.[4]

Step-by-Step Collection Procedure:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3] All handling of the solid compound or its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[3]

  • Select the Correct Waste Container: Utilize a designated, leak-proof container with a secure screw-top cap that is chemically compatible with halogenated organic compounds.[4][5] The container must be in good condition, free from cracks or deterioration.[4] For solid waste, a wide-mouth polyethylene or glass container is suitable.

  • Label the Container Correctly: Proper labeling is a strict regulatory requirement and is essential for safety.[2] Before any waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "5-Bromo-1H-imidazole-2-carbaldehyde" (do not use abbreviations or formulas)[4]

    • An accurate estimation of the percentage or quantity of the contents.

    • The date when waste was first added.

  • Waste Segregation: This compound must be segregated as Halogenated Organic Waste . Never mix it with non-halogenated solvents, acids, bases, or oxidizers.[5] Improper mixing can lead to dangerous chemical reactions and significantly complicates the final disposal process.

  • Secure Storage in SAA: Keep the waste container tightly closed at all times, except when adding waste.[4] Store the container in your designated SAA, ensuring it is away from heat, flames, or incompatible chemicals.[3] The SAA should also have secondary containment (such as a tray) to contain potential spills.

Diagram: Waste Segregation Decision Workflow

This diagram illustrates the critical decision-making process for segregating 5-Bromo-1H-imidazole-2-carbaldehyde waste at the source.

start Waste Generated: 5-Bromo-1H-imidazole- 2-carbaldehyde is_halogenated Does it contain Halogens (Br, Cl, F, I)? start->is_halogenated halogenated_waste Collect in: 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_waste  Yes non_halogenated_waste Collect in: 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_waste  No is_solid Is the waste solid or dissolved in a halogenated solvent? halogenated_waste->is_solid solid_waste_container Use designated Halogenated SOLID Waste Container is_solid->solid_waste_container  Yes

Caption: Decision tree for proper waste container selection.

Part 3: Decontamination and Spill Management

Safe disposal extends to the materials and containers that have come into contact with the chemical.

Protocol for Empty Container Decontamination

An "empty" container that held 5-Bromo-1H-imidazole-2-carbaldehyde is still considered hazardous waste until properly decontaminated.

  • Triple Rinse Procedure: The standard and required method is triple rinsing.[6]

  • Select a suitable solvent that can fully dissolve the compound (e.g., acetone or ethanol).

  • Add the solvent to the empty container, filling it to about 10% of its volume.

  • Secure the cap and swirl vigorously to rinse all interior surfaces.

  • Crucially, pour the solvent rinsate into your "Halogenated Organic Waste" container. This rinsate is now hazardous waste.

  • Repeat this process two more times for a total of three rinses.

  • After the final rinse, allow the container to air-dry in a fume hood.

  • Deface or remove the original chemical label and the hazardous waste label. The clean, decontaminated container can now be disposed of as regular laboratory glass or plastic waste.[6]

Spill Cleanup Protocol

In the event of a small spill within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing your full PPE.

  • Contain and Absorb: Cover the solid spill with an inert absorbent material like vermiculite or sand.

  • Collect Waste: Carefully sweep the mixture into a dustpan and place it into the designated "Halogenated Organic Waste" container.

  • Wipe Area: Use a cloth or paper towels dampened with a suitable solvent (like acetone) to wipe the spill area.

  • Dispose of Cleanup Materials: All contaminated cleaning materials (absorbent, gloves, paper towels) must also be placed in the solid hazardous waste container.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.

Part 4: Final Disposal Pathway

Understanding the ultimate fate of the waste reinforces the importance of proper segregation in the lab.

Primary Disposal Method: High-Temperature Incineration

Due to its halogenated organic nature, the designated and environmentally sound disposal method for 5-Bromo-1H-imidazole-2-carbaldehyde is high-temperature incineration at a licensed hazardous waste facility.[7] These facilities are equipped with specialized scrubbers and emission control systems to neutralize and capture harmful by-products like hydrogen bromide that are generated during combustion.[3][7]

Why Neutralization and Drain Disposal is Unacceptable

While some simple aldehydes can be chemically neutralized for drain disposal, this method is not appropriate for 5-Bromo-1H-imidazole-2-carbaldehyde.[8][9][10] The presence of the stable, brominated imidazole ring makes complete neutralization to a non-hazardous substance difficult and unverifiable in a standard laboratory setting. Attempting to do so risks releasing a toxic, persistent organic pollutant into the wastewater system, a direct violation of EPA regulations.[1]

Diagram: Overall Waste Management Workflow

This workflow illustrates the complete lifecycle of the chemical waste from the laboratory to its final disposal.

lab Point of Generation (Laboratory Bench / Fume Hood) saa Satellite Accumulation Area (SAA) - Labeled, Sealed Container - Segregated Storage lab->saa Immediate Transfer pickup EH&S / Licensed Hauler Waste Pickup saa->pickup When Full (e.g., >90%) tsdf Treatment, Storage, and Disposal Facility (TSDF) pickup->tsdf Manifested Transport incineration High-Temperature Incineration with Emission Controls tsdf->incineration Final Treatment

Caption: From lab bench to final disposal workflow.

Part 5: Regulatory and Safety Imperatives

All procedures described are grounded in the regulations set forth by federal and state agencies.

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave."[1][2] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Your institution's EH&S department operates under these federal mandates.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment, which includes providing training for handling hazardous substances and establishing clear emergency plans.[11][12] All personnel who generate and handle hazardous waste must receive documented training on these procedures.[11]

Your institution's Environmental Health & Safety (EH&S) office is your primary resource. They manage the waste disposal program, provide the necessary supplies (containers, labels), and are responsible for arranging the final pickup and disposal by a licensed contractor. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines.

By adhering to this comprehensive protocol, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

  • Aldehyde Disposal. (n.d.). Aldex. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Laboratory Waste Management Guidelines. UAB. Retrieved from [Link]

  • Accredited Safety. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Accredited Safety. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. CDMS. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde MSDS. Chemsrc. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. Retrieved from [Link]

  • University of Rochester Medical Center. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Retrieved from [Link]

  • Science Forum. (2008, October 22). Bromine water - disposal. #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Safety by Design. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Bromo-1H-imidazole-2-carbaldehyde

[1]

Executive Summary & Risk Profile

5-Bromo-1H-imidazole-2-carbaldehyde is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive heterocyclic compounds.[1] While often categorized as a standard organic building block, its handling requires specific protocols due to two synergistic factors: physical form (fine static-prone powder) and chemical functionality (reactive aldehyde) .[1]

This guide moves beyond generic "wear gloves" advice. It establishes a self-validating safety system designed to protect the researcher from sensitization and the compound from oxidative degradation.[1]

Hazard Analysis (GHS Classification)
Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact with powder will cause dermatitis.[1] Double-gloving recommended during weighing.
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5]Fine dust can bypass standard safety glasses gaps.[1] Goggles required if working outside a hood.[1][6]
STOT-SE H335 May cause respiratory irritation.[1][3][4][7][8]Critical: Inhalation of dust triggers mucosal inflammation.[1] Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

Rationale: The primary vector of exposure is airborne dust during transfer and weighing.[1] The secondary vector is dermal absorption via solution splashes.[1]

PPE CategoryStandard RequirementAdvanced Specification (Senior Scientist Recommendation)
Hand Protection Nitrile Gloves (0.11 mm)Double Gloving Protocol: 1. Inner Layer: 4 mil Nitrile (Bright color like blue/purple).2.[1] Outer Layer: 4 mil Nitrile (White/contrast).Why?[1] Visualizes tears immediately.[1] Halogenated heterocycles can permeate thin nitrile <15 mins if dissolved in DMSO/DMF.[1]
Respiratory Fume HoodEngineering Control First: Use a certified fume hood with sash at 18 inches.PPE Backup: If hood unavailable (not recommended), use N95 minimum; P100 preferred for fine powders.[1]
Eye/Face Safety GlassesChemical Splash Goggles (ANSI Z87.1+) are mandatory during solubilization.[1] Aldehydes are severe lachrymators; vapors from warm solutions can bypass glasses.[1]
Body Lab Coat (Cotton)Tyvek Sleeves or closed-cuff lab coat.[1] Powder settles on wrists between glove and coat cuff—a common site of contact dermatitis.[1]

Operational Protocol: The "Zero-Exposure" Workflow[1]

Phase A: Preparation & Weighing

Objective: Prevent static-driven dispersion of the powder.[1]

  • Static Control: This compound is often a fluffy, electrostatic solid.[1] Use an anti-static gun on the weighing boat and spatula before touching the compound.[1] Alternatively, place the balance inside a draft shield with an ionizing bar.[1]

  • The "Coffin" Method:

    • Tare a screw-top vial (not an open weigh boat).[1]

    • Transfer solid directly into the vial inside the fume hood.

    • Cap the vial before removing it from the balance to check the weight.[1]

    • Reasoning: This prevents air currents from blowing toxic dust into the lab environment.[1]

Phase B: Solubilization & Reaction

Objective: Maintain compound integrity (Aldehyde protection).

  • Solvent Choice: Highly soluble in DMSO and DMF ; moderately soluble in Methanol/Ethanol .[1] Poorly soluble in water.[1]

  • Inert Atmosphere: The aldehyde group at the C2 position is susceptible to air oxidation (forming the carboxylic acid).[1]

    • Protocol: Purge the reaction vessel with Nitrogen or Argon before adding solvent.[1]

    • Storage: If storing a solution, seal under inert gas at 2–8°C.

Phase C: Decontamination (Spill Management)

Do not use water initially.[1] The compound is hydrophobic.[1]

  • Solid Spill: Do not sweep (creates dust).[1] Cover with a paper towel dampened with Ethanol .[1] Wipe gently inward.

  • Solution Spill: Absorb with vermiculite or spill pads.[1]

  • Surface Decon: Wipe the area with 10% Sodium Bisulfite solution (neutralizes the aldehyde functionality), followed by an Ethanol rinse, then water.[1]

Visual Workflow: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound safely.

GStartStart: Handling 5-Bromo-1H-imidazole-2-carbaldehydeRiskAssessRisk Assessment:Dust Hazard (H335) + Skin Irritant (H315)Start->RiskAssessPPE_CheckPPE Verification:1. Double Nitrile Gloves2. Goggles3. Lab Coat + SleevesRiskAssess->PPE_CheckEng_ControlEngineering Control:Is Fume Hood Available?PPE_Check->Eng_ControlNo_HoodSTOP WORKRespiratory Protection (P100) RequiredEng_Control->No_HoodNoYes_HoodProceed: Sash < 18 inchesEng_Control->Yes_HoodYesWeighingWeighing Protocol:Use Closed Vials (Coffin Method)Neutralize StaticYes_Hood->WeighingCleanupDecontamination:1. Ethanol Wipe (Solubility)2. Bisulfite Wash (Neutralization)Weighing->CleanupDisposalDisposal:Halogenated Waste Stream(Contains Bromine)Cleanup->Disposal

Caption: Operational logic flow for handling 5-Bromo-1H-imidazole-2-carbaldehyde, prioritizing engineering controls over PPE.

Disposal & Waste Management

Scientific Integrity Note: Improper disposal of halogenated compounds creates toxic byproducts (dioxins) if incinerated at low temperatures.[1]

  • Classification: Segregate as Halogenated Organic Waste .

    • Why? The Bromine atom requires high-temperature incineration with acid scrubbing to prevent Hydrogen Bromide (HBr) release.[1]

  • Labeling: Clearly mark waste containers with "Contains Bromine" and "Aldehyde" to alert waste management personnel to potential reactivity.[1]

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as the aldehyde can undergo exothermic oxidation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12742279, 4-bromo-1-methylimidazole-2-carbaldehyde (Analogous Hazard Profile).[1] Retrieved from [Link]

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